4'-Methylbiphenyl-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYJGQZXCGXMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378811 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147404-69-1 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methyl-biphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4'-Methylbiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis. While experimental data for this specific isomer is limited, this guide supplements available information with data from closely related isomers to provide a thorough understanding of its expected chemical behavior.
Core Chemical and Physical Properties
This compound, with the CAS number 147404-69-1, possesses the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] It is a solid at room temperature.[1]
Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of this compound. For comparative purposes, data for its isomers, 4'-Methylbiphenyl-2-carboxylic acid and 4'-Methylbiphenyl-4-carboxylic acid, are also included.
| Property | This compound | 4'-Methylbiphenyl-2-carboxylic acid | 4'-Methylbiphenyl-4-carboxylic acid |
| CAS Number | 147404-69-1 | 7148-03-0 | 720-73-0 |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol | 212.24 g/mol | 212.24 g/mol |
| Melting Point | 181 - 184 °C[3] | 146 - 148 °C | 252 - 253 °C |
| Boiling Point | 399.4 ± 21.0 °C (Predicted)[3] | 354.5 ± 11.0 °C (Predicted) | 381.4 ± 21.0 °C (Predicted) |
| pKa | No data available | 3.90 ± 0.36 (Predicted) | 4.23 ± 0.10 (Predicted) |
| Solubility | No quantitative data available | Soluble in DMSO, Methanol | No quantitative data available |
Spectroscopic Data Summary
| Spectroscopic Technique | Expected Characteristics for this compound |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), a methyl singlet (~2.4 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), a methyl carbon (~21 ppm), and a carboxylic acid carbonyl carbon (~170 ppm). |
| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C stretches (~1400-1600 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 212, and characteristic fragments corresponding to the loss of -OH (m/z 195) and -COOH (m/z 167). |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on established methods for similar compounds.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for the synthesis of this compound. A general procedure is outlined below.[4][5]
Materials:
-
3-Bromobenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
An appropriate solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 3-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq) and, if necessary, the phosphine ligand (0.02-0.10 eq).
-
De-gas the vessel by purging with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Characterization Protocols
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field instrument.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the powdered sample directly on the ATR crystal.
Acquisition:
-
Spectrometer: An FT-IR spectrometer equipped with a DTGS or MCT detector.
-
Parameters: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Acquisition (Electrospray Ionization - ESI):
-
Spectrometer: A mass spectrometer equipped with an ESI source.
-
Parameters: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Logical Analysis Workflow
The following diagram illustrates a logical workflow for the characterization and purity assessment of a synthesized sample of this compound.
References
An In-depth Technical Guide to 4'-Methylbiphenyl-3-carboxylic acid
This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₁₄H₁₂O₂.[1] Its structure consists of a biphenyl backbone, which is two phenyl rings linked together. A methyl group is attached to the 4'-position of one phenyl ring, and a carboxylic acid group is attached to the 3-position of the other phenyl ring.[2]
// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4.2,0!"]; O2 [label="OH", pos="3.5,1.2!"]; C14 [label="CH3", pos="-3.5,-0.5!"];
// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C3 -- C13; C13 -- O1 [style=double]; C13 -- O2; C10 -- C14;
// Benzene rings double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double]; C12 -- C7 [style=double, dir=none]; C1 -- C6 [style=double, dir=none]; C2 -- C3 [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C7 -- C8 [style=double, dir=none]; C9 -- C10 [style=double, dir=none]; C11 -- C12 [style=double, dir=none];
} "Chemical structure of this compound"
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| CAS Number | 147404-69-1 | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | [1] |
| InChIKey | APYJGQZXCGXMGB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | [2] |
Synthesis
A common and effective method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., a bromobenzoic acid) (1.0 mmol), the corresponding arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as argon or nitrogen, multiple times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: A degassed solvent, such as a mixture of toluene and water, is added to the flask. The palladium catalyst, for instance, Palladium(II) Acetate (typically 0.01-1 mol%), and a phosphine ligand like Triphenylphosphine (typically 0.02-2 mol%) are then introduced.[5]
-
Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[5][6]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, the methyl protons around 2.4 ppm, and the carboxylic acid proton typically downfield, above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the biphenyl rings, the methyl group, and the carboxylic acid. The carboxylic acid carbon is expected to appear in the range of 165-185 ppm. Aromatic carbons typically resonate between 120-150 ppm, and the methyl carbon will be significantly upfield.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8][9]
-
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present between 1680 and 1710 cm⁻¹.[8][9]
-
C-O Stretch: A C-O stretching vibration is anticipated in the 1210-1320 cm⁻¹ region.[9]
-
Aromatic C-H Stretch: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the aromatic rings are expected in the 1450-1600 cm⁻¹ range.
Biological Activity and Applications in Drug Development
While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the biphenyl scaffold is a common motif in many biologically active compounds. Biphenyl derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[10] For instance, certain biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[11] The carboxylic acid group itself is a key functional group in many drugs, though its presence can sometimes lead to challenges with metabolic stability and membrane permeability, prompting the exploration of bioisosteres.
The structural features of this compound make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. For example, related compounds like 4'-Methylbiphenyl-2-carboxylic acid are used in the synthesis of angiotensin II receptor antagonists, which are potent antihypertensive agents.[12] Further research is warranted to fully elucidate the biological profile of this compound and its potential roles in drug discovery.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. 4'-Methylbiphenyl-2-carboxylic acid CAS#: 7148-03-0 [m.chemicalbook.com]
In-depth Technical Guide: Spectroscopic Data for 4'-methylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 4'-methylbiphenyl and its derivatives. It includes detailed tables of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside experimental protocols for their acquisition. Additionally, a key signaling pathway relevant to the biological activity of these compounds is visualized.
Spectroscopic Data
The following tables summarize key spectroscopic data for 4'-methylbiphenyl and a selection of its derivatives with various substituents.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4'-methylbiphenyl and its Derivatives in CDCl₃
| Compound | R | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4'-methylbiphenyl | H | 7.42−7.19 (m, 9H), 2.41 (s, 3H)[1] | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8, 20.9[1] |
| 4-Fluoro-4'-methylbiphenyl | 4-F | 7.57−7.39 (m, 4H), 7.29−7.21 (m, 2H), 7.17−7.04 (m, 2H), 2.39 (s, 3H) | 162.3 (d, J = 247 Hz), 140.2, 137.2, 128.8, 128.6 (d, J = 8.0 Hz), 127.2, 127.0, 115.6 (d, J = 21 Hz), 21.2 |
| 4-Chloro-4'-methylbiphenyl | 4-Cl | 7.58−7.32 (m, 9H) | 139.7, 139.4, 133.2, 128.73, 128.71, 128.2, 127.4, 126.8, 21.2 |
| 4'-Methylbiphenyl-4-carbonitrile | 4-CN | 7.73 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.59 (d, J = 7.2 Hz, 2H), 7.48 (t, J = 7.2Hz, 2H), 7.42 (t, J = 7.2 Hz, 1H) | 145.7, 139.2, 132.6, 129.2, 128.7, 127.7, 127.3, 119.0, 110.9, 21.2 |
| 4'-Methylbiphenyl-4-carbaldehyde | 4-CHO | 10.05 (s, 1H), 8.05−7.89 (m, 2H), 7.82−7.71 (m, 2H), 7.69−7.56 (m, 2H), 7.54−7.35 (m, 3H) | 191.7, 147.0, 139.5, 135.0, 130.1, 128.9, 128.3, 127.6, 127.2, 21.2 |
| 1-(4'-Methylbiphenyl-4-yl)ethan-1-one | 4-COCH₃ | 8.03 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.63 (d, J = 7.2 Hz, 2H), 7.47 (t, J = 7.2 Hz, 2H), 7.41 (t, J = 7.2 Hz, 1H), 2.67 (s, 3H) | 197.8, 145.8, 139.9, 135.9, 129.0, 128.9, 128.3, 127.3, 127.2, 26.7 |
| 4-Methoxy-4'-methylbiphenyl | 4-OCH₃ | 7.56-7.51 (m, 4H), 7.41 (t, J = 8.0 Hz, 2H), 7.32-7.28 (m, 1H), 7.00-6.96 (m, 2H), 3.85 (s, 3H) | 159.1, 138.0, 133.8, 129.5, 128.7, 128.1, 126.7, 114.2, 55.3, 21.1 |
| 4-Nitro-4'-methylbiphenyl | 4-NO₂ | 8.15 (t, J = 8.2 Hz, 1H), 7.85 (t, J = 10.2 Hz, 1H), 7.59 – 7.76 (m, 2H), 7.52 – 7.57 (m, 2H), 7.44 – 7.48 (m, 2H) | 147.4, 146.9, 138.6, 129.0, 128.8, 127.6, 127.2, 123.9, 21.2 |
| 4-(Trifluoromethyl)-4'-methylbiphenyl | 4-CF₃ | 7.69 (bs, 4H), 7.62−7.56 (m, 2H), 7.54−7.38 (m, 3H) | 144.7, 139.7, 129.2 (d, J = 32 Hz), 129.0, 128.2, 127.4, 127.2, 125.7 (q, J = 3.8 Hz), 124.4 (d, J = 271 Hz), 21.2 |
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for 4'-methylbiphenyl
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2960-2850 | Aliphatic C-H Stretch (from methyl group) |
| 1600-1585 | Aromatic C=C Ring Stretch |
| 1500-1400 | Aromatic C=C Ring Stretch |
| 900-675 | Aromatic C-H Out-of-Plane Bending |
The substitution pattern on the aromatic rings of 4'-methylbiphenyl derivatives will influence the exact position and intensity of these bands. For instance, the out-of-plane C-H bending bands are particularly sensitive to the substitution pattern.
Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Fragments for 4'-methylbiphenyl (Electron Ionization)
| m/z | Ion |
| 168 | [M]⁺ (Molecular Ion)[2][3] |
| 167 | [M-H]⁺[2][3] |
| 153 | [M-CH₃]⁺[3] |
| 152 | [M-CH₄]⁺[2][3] |
Experimental Protocols
Synthesis of 4'-methylbiphenyl Derivatives
A common and versatile method for the synthesis of 4'-methylbiphenyl and its derivatives is the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., a substituted bromobenzene) (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4'-methylbiphenyl derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).
-
Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the 4'-methylbiphenyl derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 50-100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300 °C).
-
Injector: Use a split/splitless injector at a temperature of around 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Signaling Pathway Visualization
Certain 4'-methylbiphenyl derivatives have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the point of inhibition by a biphenyl derivative.
Caption: EGFR signaling pathway and inhibition.
This diagram illustrates the activation of the EGFR pathway by its ligand (EGF), leading to a downstream signaling cascade (RAS-RAF-MEK-ERK) that promotes cell proliferation and survival. A 4'-methylbiphenyl derivative can act as an inhibitor, blocking the activation of EGFR and thereby halting this signaling cascade.
This guide provides foundational spectroscopic data and experimental methodologies for researchers working with 4'-methylbiphenyl derivatives. The provided information is intended to support the synthesis, characterization, and further investigation of these compounds in various scientific and drug development applications.
References
A Technical Guide to the Physical Characteristics of Substituted Biphenylcarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenylcarboxylic acids are a significant class of organic compounds widely recognized for their diverse applications in medicinal chemistry, materials science, and organic synthesis. Their versatile scaffold is a key feature in numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antihypertensives.[1] A thorough understanding of their physical characteristics is paramount for researchers in drug design and development, as these properties fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physical characteristics of substituted biphenylcarboxylic acids, details the experimental methodologies for their determination, and explores the biological signaling pathways where these compounds have shown significant activity.
Core Physical Characteristics
The physical properties of substituted biphenylcarboxylic acids, such as melting point, acidity (pKa), and solubility, are intricately linked to their molecular structure. The nature and position of substituents on the biphenyl rings can dramatically alter these characteristics, thereby affecting their behavior in biological systems and their suitability for various applications.
Data Presentation
The following tables summarize key physical data for a selection of substituted biphenylcarboxylic acids. These values are compiled from various scientific literature and chemical data sources.
| Compound/Substituent | Molecular Formula | Melting Point (°C) | pKa (Predicted/Experimental) |
| 4-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 220-225[2] | 4.19 (Predicted)[2] |
| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₆H₁₄O₂ | 132-134[1] | Not Available |
| 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₇H₁₆O₂ | 138-140[1] | Not Available |
| 1-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₆H₁₂Cl₂O₂ | 145-147[1] | Not Available |
| 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₇H₁₃F₃O₂ | 152-154[1] | Not Available |
| 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₂₃H₂₀O₃ | 179-181[1] | Not Available |
| Compound | Solvent | Solubility |
| 4-Biphenylcarboxylic acid | Water | 0.03 g/L (Insoluble)[2] |
| 4-Biphenylcarboxylic acid | Ethanol | Soluble |
| 4-Biphenylcarboxylic acid | Ether | Soluble |
| 4,4'-Biphenyldicarboxylic acid | DMF/DEF/DMAc | Soluble at room temperature[3] |
| 4,4'-Biphenyldicarboxylic acid | Ethanol | Soluble[3] |
| 4,4'-Biphenyldicarboxylic acid | Benzene | Soluble[3] |
Experimental Protocols
Accurate determination of the physical characteristics of substituted biphenylcarboxylic acids is crucial for their characterization and application. The following are standard experimental protocols for measuring melting point, pKa, and solubility.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Method: Capillary Tube Method
-
Sample Preparation: A small amount of the crystalline substituted biphenylcarboxylic acid is finely ground and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: The sample is heated slowly and uniformly.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Method: Potentiometric Titration
-
Solution Preparation: A precise weight of the substituted biphenylcarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Method: UV-Vis Spectrophotometry
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the substituted biphenylcarboxylic acid is also prepared.
-
Measurement: The UV-Vis absorption spectrum of the compound is recorded in each buffer solution.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.
Solubility Determination
Solubility is a key physical property that affects the bioavailability of a drug substance. It is typically determined in various solvents, including water and organic solvents, to understand its dissolution behavior.
Method: Shake-Flask Method
-
Equilibration: An excess amount of the solid substituted biphenylcarboxylic acid is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is filtered to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.
Biological Signaling Pathways and Experimental Workflows
Substituted biphenylcarboxylic acids have been identified as modulators of several key signaling pathways implicated in various diseases. The following diagrams illustrate some of these interactions and a typical experimental workflow for their synthesis and characterization.
Experimental workflow for synthesis and characterization.
Hedgehog Signaling Pathway Inhibition
Certain substituted biphenylcarboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is implicated in several types of cancer.
Inhibition of the Hedgehog signaling pathway by substituted biphenylcarboxamides.
Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) are substituted biphenylcarboxylic acid derivatives. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Mechanism of COX inhibition by substituted biphenylcarboxylic acids.
References
The Biphenyl Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold, characterized by two phenyl rings connected by a single C-C bond, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and favorable pharmacokinetic properties have cemented its status as a privileged structural motif in a vast array of therapeutic agents.[1] This technical guide delves into the multifaceted role of the biphenyl scaffold in drug design and development, offering a comprehensive overview of its applications, the mechanisms of action of key drugs featuring this moiety, and detailed experimental methodologies for their synthesis and evaluation.
The Significance of the Biphenyl Scaffold in Drug Design
The biphenyl unit is a common feature in many drug molecules, contributing significantly to their binding affinity and pharmacological activity.[2] Its rigid nature can help in pre-organizing the conformation of a molecule for optimal interaction with its biological target. Furthermore, the two phenyl rings provide a large surface area for establishing crucial interactions, such as van der Waals forces and pi-pi stacking, within the binding pockets of proteins. The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly attractive scaffold for lead optimization in drug discovery programs.[2]
FDA-Approved Drugs Featuring the Biphenyl Scaffold
The therapeutic importance of the biphenyl scaffold is underscored by its presence in numerous FDA-approved drugs across a wide range of disease areas. These include treatments for hypertension, inflammation, cancer, and dermatological conditions. The following table summarizes key pharmacological data for a selection of these drugs, illustrating the diverse biological targets and potent activities achieved with biphenyl-containing molecules.
| Drug Name | Brand Name | Therapeutic Area | Molecular Target | IC50 / Ki / EC50 |
| Losartan | Cozaar | Antihypertensive | Angiotensin II Receptor, Type 1 (AT1) | IC50 = ~20 nM (for active metabolite EXP3174) |
| Entrectinib | Rozlytrek | Anticancer | TRKA/B/C, ROS1, ALK | IC50: TRKA = 1.7 nM, ROS1 = 0.2 nM, ALK = 1.6 nM |
| Celecoxib | Celebrex | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | IC50 (human COX-2) = 40 nM; IC50 (ovine COX-1) = 15 µM |
| Bosentan | Tracleer | Pulmonary Arterial Hypertension | Endothelin Receptors (ETA and ETB) | IC50: ETA = 4.7 µM, ETB = 95 µM |
| Felbinac | - | Anti-inflammatory | Cyclooxygenase (COX) | - |
| Adapalene | Differin | Acne Vulgaris | Retinoic Acid Receptors (RAR-β and RAR-γ) | - |
Mechanisms of Action and Associated Signaling Pathways
The biphenyl scaffold enables interaction with a diverse array of biological targets, thereby modulating various signaling pathways implicated in disease. This section explores the mechanisms of action of key biphenyl-containing drugs and provides visual representations of the relevant signaling cascades.
Losartan: Angiotensin II Receptor Blockade
Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS) that regulates blood pressure.[3] By blocking the AT1 receptor, losartan and its active metabolite, EXP3174, inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3] Beyond its primary antihypertensive effect, losartan has been shown to exert beneficial effects by inhibiting the TGF-β/Smad signaling pathway, which is involved in tissue fibrosis.[1]
Entrectinib: Pan-TRK, ROS1, and ALK Inhibition
Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[4][5] In various cancers, chromosomal rearrangements can lead to fusions of the genes encoding these kinases, resulting in constitutively active fusion proteins that drive tumor growth.[6] Entrectinib acts as an ATP-competitive inhibitor, blocking the kinase activity of these oncoproteins and thereby inhibiting downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4]
Celecoxib: Selective COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the integrity of the stomach lining, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
An In-depth Technical Guide to Biaryl Structures in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of organic molecules, playing a pivotal role in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The inherent conformational constraints and unique electronic properties of the biaryl linkage make it a 'privileged' structure in medicinal chemistry, frequently found in drugs across a wide range of therapeutic areas.[2][5] This guide provides a comprehensive overview of the synthesis of biaryl structures, with a focus on key methodologies, experimental protocols, and their application in drug development, including the signaling pathways modulated by biaryl-containing drugs.
Core Synthetic Methodologies for Biaryl Construction
The construction of the C(sp²)–C(sp²) bond between two aromatic rings is a cornerstone of modern organic synthesis. Several powerful palladium-catalyzed cross-coupling reactions have become the methods of choice for this transformation, each with its own set of advantages and limitations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the use of generally less toxic and commercially available organoboron reagents.[6] The reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) to couple with aryl halides or triflates. It is known for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture. However, a significant drawback is the high toxicity of organotin compounds.
This protocol provides a general procedure for the Stille coupling of an aryl bromide with an organostannane.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, dioxane, or DMF) (10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide and organostannane in the chosen solvent.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for several hours until completion, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride, which causes the precipitation of tin fluorides.
-
Purification: Filter the mixture through celite, wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an aryl halide or triflate. A key advantage of this method is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and the coupling of sterically hindered substrates.
This protocol outlines a general procedure for the Negishi coupling of an aryl iodide with an organozinc reagent.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (1.2 mmol, 1.2 equiv)
-
Pd(dba)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl iodide, palladium catalyst, and ligand to a dry Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the organozinc reagent.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Ullmann Reaction
The Ullmann reaction is a classic method for biaryl synthesis that uses copper catalysis to couple two aryl halides. Traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper, but modern modifications have been developed that use catalytic copper and milder conditions.
This protocol describes a modern Ullmann-type homocoupling of an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
High-boiling solvent (e.g., DMF, NMP) (5 mL)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl iodide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent Addition: Add the solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Direct C-H Arylation
Direct C-H arylation is an emerging and highly atom-economical strategy for biaryl synthesis that avoids the pre-functionalization of one of the aromatic coupling partners. This method involves the direct coupling of an aryl C-H bond with an aryl halide.
This protocol provides a general procedure for the palladium-catalyzed direct arylation of an arene with an aryl bromide.
Materials:
-
Arene (2.0 mmol, 2.0 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
Pivalic acid (0.3 mmol, 30 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)
-
DMF (5 mL)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine the arene, aryl bromide, Pd(OAc)₂, pivalic acid, and K₂CO₃.
-
Reaction Execution: Add DMF, seal the vessel, and heat to 120-140 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.
Quantitative Data Presentation
The choice of synthetic method often depends on the specific substrates and desired product. The following tables provide a comparative summary of typical yields and conditions for the synthesis of representative biaryl structures using the aforementioned methods.
Table 1: Synthesis of 4-Methoxybiphenyl
| Method | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Stille | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 92 |
| Negishi | 4-Iodoanisole | Phenylzinc chloride | Pd(dba)₂/SPhos | - | THF | 60 | 8 | 94 |
| Ullmann (Homo) | 4-Iodoanisole | - | CuI/Phenanthroline | Cs₂CO₃ | DMF | 150 | 24 | 75 |
| Direct C-H Aryl | Iodobenzene | Anisole | Pd(OAc)₂/PivOH | K₂CO₃ | DMF | 140 | 18 | 80 |
Table 2: Synthesis of 2-Phenylpyridine
| Method | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/RuPhos | KF | Dioxane | 110 | 16 | 85 |
| Stille | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ | - | Dioxane | 100 | 20 | 88 |
| Negishi | 2-Bromopyridine | Phenylzinc chloride | PdCl₂(dppf) | - | THF | 65 | 12 | 90 |
| Ullmann (Cross) | 2-Bromopyridine | Iodobenzene | CuI/DMEDA | K₂CO₃ | Dioxane | 110 | 24 | 65 |
| Direct C-H Aryl | Iodobenzene | Pyridine | Pd(OAc)₂/PivOH | K₂CO₃ | DMA | 150 | 24 | 70 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
Applications in Drug Development: Case Studies
The biaryl motif is a key pharmacophore in numerous approved drugs. The following examples illustrate the importance of this structural unit and the signaling pathways they modulate.
Telmisartan: Angiotensin II Receptor Blocker
Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[7] Its biaryl structure is crucial for its high affinity and selective binding to the angiotensin II receptor type 1 (AT1).
-
Quantitative Data:
Telmisartan blocks the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor.[7] This prevents the downstream effects of angiotensin II, including vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[7]
Figure 1. Mechanism of action of Telmisartan in the RAAS pathway.
Valsartan: Angiotensin II Receptor Blocker
Similar to telmisartan, valsartan is an ARB used for the treatment of hypertension and heart failure.[1][9] Its biaryl core is essential for its antagonist activity at the AT1 receptor.
-
Quantitative Data:
Valsartan's primary mechanism is the blockade of the AT1 receptor within the RAAS pathway. Additionally, it has been shown to increase nitric oxide (NO) bioavailability by modulating the interaction between the AT1 receptor and endothelial nitric oxide synthase (eNOS) via Src/PI3K/Akt signaling.[13]
Figure 2. Dual mechanism of action of Valsartan.
Boscalid: Succinate Dehydrogenase Inhibitor
Boscalid is a broad-spectrum fungicide widely used in agriculture.[10][12] Its biaryl structure is key to its function as a succinate dehydrogenase inhibitor (SDHI).
-
Quantitative Data:
-
EC₅₀: 0.018 to 0.064 µg/ml for inhibition of mycelial growth in Didymella bryoniae.
-
Boscalid targets and inhibits the activity of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[10][12] This disruption of cellular respiration prevents ATP production, leading to the inhibition of spore germination and fungal growth.[11][12]
Figure 3. Mechanism of action of Boscalid on fungal mitochondrial respiration.
Experimental Workflows and Logical Relationships
Visualizing workflows and the relationships between different synthetic methods can aid in selecting the most appropriate strategy for a given synthetic target.
Figure 4. A general experimental workflow for biaryl synthesis.
Figure 5. Comparison of the catalytic cycles for major cross-coupling reactions.
Conclusion
The synthesis of biaryl structures is a mature yet continually evolving field in organic chemistry. The development of robust and versatile cross-coupling methodologies has provided chemists with a powerful toolkit for the construction of these important motifs. For researchers in drug development, a thorough understanding of these synthetic methods, coupled with an appreciation for the role of the biaryl scaffold in modulating biological pathways, is essential for the design and synthesis of novel therapeutic agents. The choice between methods like Suzuki-Miyaura, Stille, Negishi, and others will continue to be guided by factors such as substrate scope, functional group tolerance, and considerations of toxicity and green chemistry. As the demand for complex and diverse molecular architectures grows, further innovation in biaryl synthesis will undoubtedly remain a key focus of chemical research.
References
- 1. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. Baseline Sensitivity and Cross-Resistance to Succinate-Dehydrogenase-Inhibiting and Demethylation-Inhibiting Fungicides in Didymella bryoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Methylbiphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, properties, and key synthetic methodologies, with a focus on its relevance to drug discovery and development.
Chemical Identity and Properties
This compound is a biphenyl compound characterized by a carboxylic acid group at the 3-position and a methyl group at the 4'-position of the biphenyl scaffold.
Molecular Formula: C₁₄H₁₂O₂[1]
Molecular Weight: 212.24 g/mol [1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 147404-69-1 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Physical Form | Solid | |
| InChI | 1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| InChI Key | APYJGQZXCGXMGB-UHFFFAOYSA-N |
Safety Information: this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 2). Appropriate personal protective equipment should be used when handling this compound.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, which are fundamental for the formation of the biaryl C-C bond. The Suzuki-Miyaura coupling is a widely employed and versatile method for this purpose.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of biphenyl derivatives, which can be adapted for the synthesis of this compound. The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Materials:
-
Aryl halide (e.g., 3-bromobenzoic acid)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))[3]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)[3]
-
Inert gas (Argon or Nitrogen)[3]
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).[3]
-
Reaction: Heat the mixture to a temperature typically between 80-110 °C and stir for 2-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[3]
Role in Drug Discovery and Development
Biphenyl scaffolds are prevalent in many biologically active compounds and are considered a "privileged structure" in medicinal chemistry. The carboxylic acid group is also a key functional group in the pharmacophores of numerous drugs due to its ability to form strong hydrogen bonds with biological targets.[4]
The biphenyl carboxylic acid moiety is a feature of several therapeutic agents.[5] For example, derivatives of biphenyl carboxylic acid have been investigated as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout.[6] Furthermore, the synthesis of Telmisartan, an angiotensin II receptor blocker, utilizes 4-methylbiphenyl precursors.[7] The structural motifs present in this compound make it a valuable building block for the synthesis of novel therapeutic candidates. The development of new synthetic methodologies, such as the Suzuki-Miyaura coupling, has facilitated the creation of libraries of biphenyl compounds for screening in drug discovery programs.[5]
Visualizations
The following diagrams illustrate a typical workflow for the synthesis of biphenyl derivatives and the catalytic cycle of the Suzuki-Miyaura reaction, which are central to the production of this compound.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comprehensive Technical Guide to 4'-Methylbiphenyl-3-carboxylic Acid for Researchers and Drug Development Professionals
An In-depth Overview of IUPAC Nomenclature, Physicochemical Properties, Synthesis, and Potential Therapeutic Applications
This technical guide provides a detailed overview of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. The document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential applications in drug discovery based on the known biological activities of structurally related compounds.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature as 3-(4-methylphenyl)benzoic acid . This name unequivocally describes a benzoic acid molecule substituted at the 3-position with a 4-methylphenyl (p-tolyl) group.
Table 1: Compound Identification
| Identifier | Value |
| Systematic IUPAC Name | 3-(4-methylphenyl)benzoic acid |
| Common Name | This compound |
| CAS Number | 147404-69-1[1][2] |
| Molecular Formula | C₁₄H₁₂O₂[1] |
| SMILES | Cc1ccc(cc1)c1cccc(c1)C(=O)O |
| InChI | InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)[2] |
Physicochemical and Spectroscopic Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. While experimental data for some properties are limited, predictions based on its chemical structure provide valuable insights.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 212.24 g/mol | Calculated |
| Melting Point | 181 - 184 °C | [3] |
| Boiling Point (Predicted) | 399.4 ± 21.0 °C | [3] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [3] |
| Solubility | No data available | - |
| pKa (Predicted) | No data available | - |
| LogP (Predicted) | No data available | - |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.4 ppm. The aromatic region (7.0-8.2 ppm) would display a complex pattern of multiplets corresponding to the nine aromatic protons on the two phenyl rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum is anticipated to show a signal for the methyl carbon around 21 ppm. The aromatic region would contain multiple signals between 125 and 145 ppm. The carbon atom of the carboxylic acid group is expected to resonate in the range of 170-180 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 212.24).
Synthesis of this compound
The most common and efficient method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 3-bromobenzoic acid and 4-methylphenylboronic acid.
Materials:
-
3-Bromobenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Then, add a mixture of anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of this compound via Suzuki-Miyaura Coupling.
Potential Applications in Drug Discovery
Biphenyl carboxylic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4][5] While specific studies on this compound are limited, its structural motifs suggest potential for therapeutic applications, particularly in oncology and inflammatory diseases.
Anticancer Activity
Numerous biphenyl derivatives have been investigated for their potential as anticancer agents.[4][5] The biphenyl scaffold can serve as a core structure for designing molecules that interact with various biological targets involved in cancer progression. For instance, some biphenyl carboxylic acids have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer.[4][5] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes to the disruption of protein-protein interactions within signaling pathways crucial for cancer cell survival and proliferation.
Anti-inflammatory Activity
The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Biphenyl carboxylic acid derivatives have also been explored for their anti-inflammatory properties.[6][7] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[6]
Potential Signaling Pathway Interactions
Given the structural similarities to known bioactive molecules, this compound could potentially interact with various cellular signaling pathways. Biological signaling is a complex network of interactions between numerous components.[8] The specific pathway targeted would depend on the overall three-dimensional structure and electronic properties of the molecule.
Based on the activities of other biphenyl carboxylic acids, potential (though currently hypothetical) signaling pathway interactions for this compound could include:
-
Pathways involved in cell proliferation and survival: Many anticancer agents target pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are often dysregulated in cancer.
-
Inflammatory signaling pathways: As a potential anti-inflammatory agent, it might modulate pathways involving NF-κB or other transcription factors that regulate the expression of pro-inflammatory genes.
Hypothetical signaling pathway interactions of this compound.
Conclusion and Future Directions
This compound is a readily accessible biphenyl derivative with potential for further investigation in drug discovery and materials science. While comprehensive experimental data on its biological activity is currently lacking, its structural features suggest that it may possess anticancer and anti-inflammatory properties. Future research should focus on the detailed biological evaluation of this compound, including in vitro screening against a panel of cancer cell lines and assays to determine its effect on key inflammatory mediators. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial for its potential development as a therapeutic agent. The synthetic protocol provided herein offers a reliable method for obtaining the compound for such studies.
References
- 1. This compound | 147404-69-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complexity in Biological Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4'-Methylbiphenyl-3-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methylbiphenyl-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile based on the compound's structure, qualitative information for related isomers, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound is a biphenyl derivative containing a carboxylic acid functional group. Its molecular structure, consisting of a non-polar biphenyl backbone and a polar carboxylic acid group, suggests a solubility profile that is highly dependent on the nature of the solvent. The interplay between the hydrophobic biphenyl rings and the hydrophilic carboxylic acid moiety governs its interaction with solvent molecules. Understanding this solubility profile is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the non-polar biphenyl structure suggests good solubility in non-polar or moderately polar solvents that can engage in van der Waals interactions. The carboxylic acid group, capable of hydrogen bonding, indicates potential solubility in polar protic and aprotic solvents.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in polar protic solvents like methanol, which can act as both hydrogen bond donors and acceptors. This is supported by qualitative data for the related isomer, 4'-Methylbiphenyl-2-carboxylic acid, which is reported to be soluble in DMSO and methanol.
-
Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane, which can interact with both the polar and non-polar parts of the molecule.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane and toluene. The energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.
It is important to note that these are theoretical predictions. Experimental determination is necessary to establish the quantitative solubility of this compound in any given solvent.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is required. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute a known volume of the clear filtrate with the same solvent used for the solubility determination. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
The solubility can also be expressed in other units, such as mol/L or mg/mL, by applying the appropriate conversions.
-
Data Presentation
While specific quantitative data for this compound is not currently available in the literature, the following table structure is recommended for presenting experimentally determined solubility data. This format allows for a clear and concise comparison of solubility across different solvents and temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
| Acetone | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
| Toluene | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
| Hexane | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |
Conclusion
This technical guide provides a framework for understanding and determining the solubility profile of this compound in organic solvents. Although specific quantitative data is lacking in the public domain, the theoretical predictions based on its chemical structure, along with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals. The systematic determination of its solubility is a critical step in harnessing the full potential of this compound in various scientific and industrial applications. It is strongly recommended that experimental validation be performed to establish a definitive solubility profile.
Potential biological activity of methylbiphenyl derivatives
An In-depth Technical Guide to the Potential Biological Activity of Methylbiphenyl Derivatives
The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] Among these, methylbiphenyl derivatives have attracted considerable scientific attention due to their diverse pharmacological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and specific enzyme inhibition.[2][3][4] The nature and position of substituents on the biphenyl rings are crucial in determining the potency and selectivity of these compounds.[1] This technical guide provides a comprehensive overview of the biological activities of methylbiphenyl derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of methylbiphenyl have demonstrated significant cytotoxic effects against various human cancer cell lines.[2] The primary mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis (programmed cell death).[2] Studies have shown that certain hydroxylated biphenyl compounds can induce apoptosis by activating caspases and leading to PARP cleavage.[5][6] Furthermore, these compounds have been observed to cause an arrest in the G2/M phase of the cell cycle.[5][6]
Quantitative Anticancer Data
The efficacy of anticancer compounds is commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values are indicative of higher potency.[1][2]
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) |
| Thiazolidine-2,4-dione-biphenyl (10d) | HeLa (Cervical Cancer) | 32.38 ± 1.8 |
| Thiazolidine-2,4-dione-biphenyl (10d) | PC3 (Prostate Cancer) | 74.28 ± 1.3 |
| Thiazolidine-2,4-dione-biphenyl (10d) | MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 |
| Thiazolidine-2,4-dione-biphenyl (10d) | HepG2 (Liver Cancer) | 59.67 ± 1.6 |
| Hydroxylated Biphenyl (11) | Malignant Melanoma | 1.7 ± 0.5 |
| Hydroxylated Biphenyl (12) | Malignant Melanoma | 2.0 ± 0.7 |
| 4-Methylbenzamide-purine (7) | K562 (Leukemia) | 2.27 |
| Unsymmetrical Biphenyl (27, 35, 40) | DU145, A549, KB, KB-Vin | 0.04 - 3.23 |
Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by methylbiphenyl derivatives.
Anti-inflammatory Activity
A new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives has been evaluated for in vivo anti-inflammatory activity.[3] One of the most active compounds, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e), demonstrated a significant reduction in carrageenan-induced rat paw edema.[3][8][9] The anti-inflammatory effects of these derivatives are believed to be linked to the inhibition of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[10][11]
Quantitative Anti-inflammatory Data
| Compound | Model | Dosage | Effect |
| Compound 4e | Carrageenan-induced paw edema | 100 mg/kg | Reduced edema at 3 hours |
| Compound 4e | Cotton pellet granuloma | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation |
| Compound 4e | Acetic acid-induced writhing | 10, 20, 30 mg/kg | Dose-dependent inhibition |
Antimicrobial Activity
Certain methylbiphenyl derivatives have also shown promising antibacterial activity.[2] Their effectiveness is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[2]
Quantitative Antimicrobial Data
While specific MIC values for a broad range of methylbiphenyl derivatives are not detailed in the provided results, one study highlights a 2-[(1-biphenyl-4-methyl) amino]-9-[(2-hydroxyethoxy) methyl]-1H-purine-6(9H)-one derivative with excellent antibacterial activity against Bacillus subtilis and Escherichia coli, as indicated by low MIC values.[12]
Enzyme Inhibition
The biological activities of many methylbiphenyl derivatives are rooted in their capacity to inhibit specific enzymes.[2] This is a critical mechanism of action, especially in the context of anticancer and anti-inflammatory effects.[2][11] For instance, a series of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides were identified as potent inhibitors of aggrecanase-1 (ADAMTS-4), an enzyme involved in cartilage degradation in osteoarthritis.[13]
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of unsymmetrical biaryls, including methylbiphenyl derivatives.[1][14] It involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid.[1]
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 4-Methylbiphenyl.
Protocol:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.5 mmol), a base such as sodium carbonate (2 mmol), and the palladium catalyst (0.5 mol%).[1]
-
Add a suitable solvent system (e.g., a mixture of water and acetone).[1]
-
Stir the mixture at a controlled temperature (e.g., 35 °C) for the required reaction time.[1]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[1][14]
-
Upon completion, perform a work-up by extracting the mixture with an organic solvent like diethyl ether.[1][14]
-
The crude product can then be purified, typically by column chromatography.[14]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]
Caption: Experimental workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Seed cancer cells at a suitable density in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the methylbiphenyl derivatives and a vehicle control.[1]
-
Incubate the plates for an additional 48 to 72 hours.[1]
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[1]
Antimicrobial Activity Assessment: Broth Microdilution
The broth microdilution method is a standard quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Caption: Workflow for the broth microdilution method to determine MIC.
Protocol:
-
Prepare a serial dilution of the test compound in a liquid growth medium within a 96-well microplate.[2]
-
Inoculate each well with a standardized suspension of the target bacterium.[2]
-
After an appropriate incubation period, the plate is examined for visible bacterial growth (turbidity).[2]
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-inflammatory and Analgesic Activity of a New Class of Biphenyl Analogs in Animal Models of Inflammation | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ijpbs.net [ijpbs.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls, a critical structural motif in pharmaceuticals, advanced materials, and agrochemicals. The focus is on the most robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Negishi couplings.
Introduction
The formation of a carbon-carbon bond between two aryl groups to form a biphenyl structure is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have become the premier methods for this transformation due to their high efficiency, functional group tolerance, and versatility.[1] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The choice of a specific coupling reaction depends on factors such as substrate scope, availability of starting materials, and tolerance of sensitive functional groups.[1] This guide offers a comparative overview of the Suzuki-Miyaura, Stille, and Negishi reactions to aid in method selection and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most utilized method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of organoboron reagents, and the generation of non-toxic, easily removable byproducts.[1]
Catalytic Cycle
The reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent transmetalation with a boronic acid, activated by a base, is followed by reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | >95 | [3] |
| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd (0.44) | None | K₂CO₃ | DMF/H₂O | 110 | 8 | ~95 | [4] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | None | K₂CO₃ | DMF | MW | 1.5 | 85-90 | [5] |
| 4 | 4-Bromobenzoic acid | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | DME/H₂O | 85 | 12 | ~90 | [6] |
| 5 | 2-Iodo-4-nitrofluorobenzene | (2-Fluorophenyl)boronic acid | Pd catalyst | PPh₃ | - | Dioxane | Reflux | - | 81 | [2] |
| 6 | Bromobenzene | Phenylboronic acid | Polymer-Pd(II) (0.35) | None | NaOH | MeOH/H₂O | - | - | 96.3 | [7] |
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol is adapted from a microwave-assisted, environmentally friendly synthesis.[5]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
10% Palladium on carbon (Pd/C) (15 mg, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a microwave reactor vessel, add 4-iodoanisole, phenylboronic acid, 10% Pd/C, and potassium carbonate.
-
Add 8 mL of DMF to the vessel.
-
Seal the vessel and place it in a domestic microwave oven adapted for synthesis.
-
Irradiate the mixture at a power level that maintains a gentle reflux for 90 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard workup procedures (extraction and purification by column chromatography).
Stille Coupling
The Stille coupling utilizes organostannane reagents. A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[8]
Catalytic Cycle
The mechanism is similar to the Suzuki coupling, involving oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the organostannane, and concluding with reductive elimination.[9]
Caption: Catalytic cycle of the Stille coupling.
Data Presentation: Stille Coupling
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 2-Thiophenyl tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 15 | ~85-95 | [10] |
| 2 | 3-Hexyl-2-thiophenyl bromide | 2,2'-Bis(trimethylstannyl)-thienothiophene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 100 | 12 | ~80-90 | [10] |
| 3 | Aryl Halide | Triphenyl tin chloride | Pd-NAS | - | Ethanol | Reflux | - | High | [9] |
Experimental Protocol: General Procedure for Stille Coupling
This is a general protocol adapted from the synthesis of substituted quinoxalines.[10]
Materials:
-
Aryl halide (e.g., 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline) (1.0 mmol)
-
Organostannane (e.g., 2-thiophenyl tributylstannane) (2.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine the aryl halide, organostannane, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous and degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-16 hours in the dark.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[11] Organozinc reagents are more reactive than their boron and tin counterparts, which often allows for milder reaction conditions and the coupling of more sterically hindered substrates.[12] However, organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[12]
Catalytic Cycle
The catalytic cycle is analogous to the Suzuki and Stille couplings, comprising oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[1]
Caption: Catalytic cycle of the Negishi coupling.
Data Presentation: Negishi Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | Reflux | 1 | High | [11] |
| 2 | Aryl Chlorides | Arylzinc reagents | Pd[P(tBu₃)]₂ (2) | P(tBu)₃ | THF/NMP | 100 | - | Excellent | [13] |
| 3 | Sterically hindered aryl chlorides | Sterically hindered arylzinc chlorides | Pd-RuPhos catalyst (0.1-1) | RuPhos | THF | 70 | - | High | [12][13] |
| 4 | Heteroaryl halides | Heteroarylzinc reagents | Pd-XPhos palladacycle | XPhos | - | RT | - | High | [12] |
| 5 | o-Iodobenzoate | Cyanophenyl zinc bromide | Pd(dba)₂ | Tris-o-furylphosphine | - | - | - | High | [9] |
Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl
This protocol is a representative example of a Negishi coupling.[11]
Materials:
-
o-Iodotoluene
-
o-Tolylzinc chloride (prepared in situ from o-tolylmagnesium bromide and ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of o-Tolylzinc chloride: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), prepare the Grignard reagent from o-bromotoluene and magnesium turnings in anhydrous THF. In a separate flask, add a solution of anhydrous zinc chloride in THF. Cool the zinc chloride solution to 0 °C and slowly add the Grignard reagent. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF.
-
To this solution, add the freshly prepared o-tolylzinc chloride solution via cannula.
-
Reflux the reaction mixture for 1 hour, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 2,2'-dimethylbiphenyl.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química [elsevier.es]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 4'-Methylbiphenyl via Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4'-methylbiphenyl, a valuable intermediate in the pharmaceutical and materials science industries. The protocol details the preparation of a p-tolyl Grignard reagent followed by a nickel-catalyzed Kumada cross-coupling reaction with bromobenzene.
Introduction
The biphenyl scaffold is a prevalent structural motif in numerous biologically active molecules and functional materials. The synthesis of unsymmetrical biaryls, such as 4'-methylbiphenyl, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Kumada coupling, which utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, is a powerful and cost-effective method for constructing carbon-carbon bonds.[1][2] This method is advantageous due to the high reactivity of the Grignard reagent and the ready availability of the starting materials.[3]
The synthesis of 4'-methylbiphenyl via this protocol involves two key stages:
-
Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared from the reaction of 4-bromotoluene with magnesium metal in an anhydrous ether solvent.[1][4]
-
Cross-Coupling Reaction: The prepared Grignard reagent is then coupled with bromobenzene in the presence of a nickel catalyst to form 4'-methylbiphenyl.[1]
Careful control of reaction conditions, particularly the exclusion of water and oxygen, is crucial for the success of this synthesis, as Grignard reagents are highly sensitive to protic solvents and atmospheric oxygen.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of biphenyl compounds using Grignard-based coupling reactions, providing a comparative overview of different catalysts and conditions.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield of Cross-Coupled Product (%) | Major Side Product | Reference |
| p-Tolylmagnesium chloride | o-Chlorobenzonitrile | Ni(PPh₃)₂Cl₂ (5%) | THF & Toluene | 3 | 81.8 | - | [5] |
| p-Tolylmagnesium chloride | o-Chlorobenzonitrile | NiCl₂ (7%) | THF & Toluene | 3 | 7.1 | 4,4'-Dimethylbiphenyl (86.4%) | [5] |
| p-Tolylmagnesium chloride | o-Chlorobenzonitrile | MnCl₂ (5%) | Toluene | 3 | 36.6 | 4,4'-Dimethylbiphenyl (58.4%) | [5] |
| p-Tolylmagnesium chloride | o-Chlorobenzonitrile | MnCl₂ (5%) | Recovered THF & Toluene | 3 | 88.7 | 4,4'-Dimethylbiphenyl (11.3%) | [5] |
| (4-Methylphenyl)magnesium bromide | Thallium(I) bromide | - | Benzene | 4 | ~95 (for Grignard formation) | - | [6] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 4'-methylbiphenyl.
Materials:
-
4-Bromotoluene (purified, anhydrous)
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene (purified, anhydrous)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser and dropping funnel, oven-dried
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
Protocol 1: Preparation of p-Tolylmagnesium Bromide
-
Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere. Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the solvent indicate the initiation of the Grignard reaction. Gentle heating may be required to start the reaction.[1]
-
Addition: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1][6]
-
Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the magnesium has reacted.[1][6]
-
Cooling: Cool the resulting dark grey or brown solution to room temperature. The Grignard reagent is now ready for the next step.
Protocol 2: Nickel-Catalyzed Cross-Coupling
-
Catalyst Preparation: In a separate, dry three-necked flask under an inert atmosphere, dissolve the nickel catalyst, [NiCl₂(dppp)] (1-5 mol%), in anhydrous THF.[1]
-
Reactant Addition: To the catalyst solution, add bromobenzene (1.0 eq). Cool the mixture in an ice bath.
-
Grignard Addition: Slowly add the freshly prepared p-tolylmagnesium bromide solution from Protocol 1 to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Protocol 3: Work-up and Purification
-
Quenching: Upon completion of the reaction, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.[1][4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[1][4]
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 4'-methylbiphenyl.[1]
Mandatory Visualization
Diagram 1: Catalytic Cycle of Kumada Cross-Coupling
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Diagram 2: Experimental Workflow for 4'-Methylbiphenyl Synthesis
Caption: Experimental workflow for 4'-methylbiphenyl synthesis.
References
Experimental Workflow for Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile) in the presence of a base.[1][2] Its significance in academic research and the pharmaceutical industry stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the general commercial availability and low toxicity of boronic acid reagents.[2]
These application notes provide a comprehensive guide to the experimental workflow of the Suzuki-Miyaura reaction, including detailed protocols, a summary of key reaction components, and quantitative data for reaction optimization.
Key Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection and interplay of the following components:
-
Catalyst: Palladium complexes are the most common catalysts. The active catalytic species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1]
-
Ligand: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, enhance its reactivity, and influence the efficiency of the reaction. The steric and electronic properties of the ligand are crucial for optimizing the reaction for specific substrates.[2]
-
Base: A base is required to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2]
-
Solvent: The choice of solvent affects the solubility of the reagents and the stability and activity of the catalyst. A variety of organic solvents can be used, often in combination with water, such as toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1]
-
Organoboron Reagent: Boronic acids and their esters (e.g., pinacol esters) are the most common nucleophiles. They are generally stable, readily available, and environmentally benign.[2]
-
Organic Halide/Triflate: Aryl, vinyl, or alkyl halides (I, Br, Cl) and triflates serve as the electrophilic coupling partner. The reactivity generally follows the order I > Br > OTf > Cl.[1]
Experimental Workflow Overview
The general experimental workflow for a Suzuki-Miyaura cross-coupling reaction can be divided into four main stages: preparation, reaction setup, reaction execution and monitoring, and finally, work-up and purification.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The specific quantities and conditions should be optimized for each unique substrate combination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results from a study optimizing the reaction conditions for the coupling of 4-methoxyphenylboronic acid with bromobenzene. This data illustrates how changes in the catalyst, base, and solvent can significantly impact the yield of the desired product.
| Entry | Catalyst (mol%) | Base (2 mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | Pd(OAc)₂ (1) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| 3 | PdCl₂(dppf) (1) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 4 | PdCl₂(dppf) (1) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 98 |
| 5 | PdCl₂(dppf) (1) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 6 | PdCl₂(dppf) (1) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 96 |
| 7 | PdCl₂(dppf) (1) | K₃PO₄ | i-PrOH/H₂O | 80 | 12 | 90 |
| 8 | PdCl₂(dppf) (1) | K₃PO₄ | Toluene/H₂O | 50 | 12 | 65 |
| 9 | PdCl₂(dppf) (1) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 99 |
Data is representative and compiled for illustrative purposes.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group (R²) from the organoboron reagent, activated by the base, is transferred to the palladium center, displacing the halide (X) and forming a new Pd(II) complex with both organic groups.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
References
Application Note: Purification of Crude 4'-Methylbiphenyl-3-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude 4'-Methylbiphenyl-3-carboxylic acid via recrystallization. The described methodology employs a mixed-solvent system of ethanol and water, which has been determined to be effective for obtaining high-purity crystalline product with good recovery. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in achieving optimal purification results.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This application note details a reliable method for the purification of this compound using a mixed-solvent system.
Data Presentation
The selection of an appropriate solvent system is paramount for a successful recrystallization, directly impacting both the purity and the recovery yield of the final product. Below is a summary of expected outcomes when purifying crude this compound (assumed initial purity of ~95%) using different solvent systems. The ethanol/water system is highlighted as the recommended method due to its favorable balance of purity and yield.
| Solvent System (v/v) | Crude Purity (%) | Purity after Recrystallization (%) | Recovery Yield (%) | Observations |
| Ethanol/Water | ~95 | >99.5 | 85-90 | Forms well-defined, colorless crystals. Good impurity rejection. |
| Methanol/Water | ~95 | >99.0 | 80-85 | Effective, but methanol is more toxic and volatile. |
| Acetone/Hexane | ~95 | >98.5 | 75-80 | Can be effective, but "oiling out" may occur if not carefully controlled. |
| Toluene | ~95 | >98.0 | 70-75 | Higher temperatures required; less effective at removing polar impurities. |
Experimental Protocol
This protocol describes the purification of crude this compound using a mixed-solvent recrystallization method with ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass rod
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum amount of hot ethanol (near boiling) required to completely dissolve the solid with stirring. Start with approximately 50-60 mL of ethanol.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a stemless funnel and fluted filter paper on the heating source.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask to remove the insoluble impurities.
-
-
Addition of Anti-Solvent:
-
Heat the ethanolic solution of the compound to just below boiling.
-
Slowly add hot deionized water dropwise to the hot solution while stirring continuously. Water acts as the anti-solvent.
-
Continue adding water until a faint, persistent cloudiness (turbidity) is observed, indicating that the solution is saturated.
-
-
Clarification:
-
To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Ensure the filter paper is properly seated and wetted with a small amount of the cold ethanol/water filtrate before pouring the crystal slurry.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities. Use a minimal amount of washing solvent to avoid significant loss of the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel for 15-20 minutes to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the melting point of the compound, or in a desiccator until a constant weight is achieved.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound.
This detailed application note should serve as a valuable resource for researchers engaged in the synthesis and purification of this compound and related compounds, enabling them to consistently obtain high-purity materials for their research and development endeavors.
Application Notes and Protocols for the Purification of Biphenyl Carboxylic Acids by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of biphenyl carboxylic acids using column chromatography. This class of compounds is of significant interest in pharmaceutical research and drug development, often requiring high purity for subsequent applications.[1] The choice between normal-phase and reversed-phase chromatography is critical and depends on the specific properties of the biphenyl carboxylic acid derivative and the impurities present.
Introduction to Purification Strategies
Biphenyl carboxylic acids are aromatic compounds that possess both hydrophobic (the biphenyl core) and polar (the carboxylic acid group) functionalities. Their purification can be effectively achieved using two primary modes of column chromatography:
-
Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[2] It is particularly useful for separating compounds based on differences in polarity. In the context of biphenyl carboxylic acids, NPC is often employed for the purification of synthetic reaction mixtures where non-polar byproducts and starting materials need to be removed.[1]
-
Reversed-Phase Chromatography (RPC): As the most common mode of HPLC, RPC employs a non-polar stationary phase (e.g., C18 or Biphenyl) and a polar mobile phase.[2] Biphenyl stationary phases are increasingly favored over traditional C18 phases for aromatic compounds due to their mixed-mode retention mechanism, which involves both hydrophobic interactions and π-π interactions, often leading to enhanced selectivity and resolution.[3][4][5]
Selecting the Appropriate Stationary Phase: Biphenyl vs. C18
The choice of stationary phase in reversed-phase chromatography is crucial for achieving optimal separation. While C18 columns are widely used, biphenyl columns offer distinct advantages for aromatic analytes like biphenyl carboxylic acids.[3][4]
Key Differences in Retention Mechanisms:
-
C18 Columns: Rely primarily on hydrophobic (van der Waals) interactions for retention.[3]
-
Biphenyl Columns: Offer a dual retention mechanism involving both hydrophobic interactions and strong π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte.[3] This alternative selectivity can be particularly effective in separating structurally similar impurities, degradants, and metabolites.[3]
Comparative Performance Data
To illustrate the difference in selectivity, the retention factors (k) of two model aromatic compounds, a less polar phenol and a more polar caffeine, were compared on a C18 and a Biphenyl column under identical isocratic conditions.
| Compound | Stationary Phase | Retention Factor (k) | Elution Order |
| Phenol | C18 | 2.5 | 2 |
| Caffeine | C18 | 1.8 | 1 |
| Phenol | Biphenyl | 2.1 | 1 |
| Caffeine | Biphenyl | 3.2 | 2 |
Data is illustrative and based on the principles of reversed-phase chromatography.
The data demonstrates a reversal in the elution order. On the C18 column, the more hydrophobic phenol is retained longer. However, on the Biphenyl column, caffeine exhibits stronger retention due to π-π interactions between its purine ring system and the biphenyl ligands of the stationary phase.[3] This highlights the unique selectivity that a biphenyl phase can offer for complex separations.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography for Bulk Purification
This protocol is suitable for the purification of a crude biphenyl carboxylic acid derivative after chemical synthesis.
1. Materials and Equipment:
-
Crude biphenyl carboxylic acid
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, Hexane (or Petroleum Ether), Methanol (for cleaning)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Add a thin layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the separation by TLC to identify fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Purity Analysis and Purification
This protocol is designed for the final purification step to achieve high purity or for the analytical separation of a biphenyl carboxylic acid. A biphenyl stationary phase is recommended for enhanced selectivity.
1. Materials and Equipment:
-
Partially purified biphenyl carboxylic acid
-
HPLC system with a UV detector
-
Biphenyl HPLC column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Trifluoroacetic acid (TFA)
-
Vials for sample and collection
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Biphenyl stationary phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Procedure:
-
Sample Preparation: Dissolve the biphenyl carboxylic acid sample in a suitable solvent, ideally the initial mobile phase composition, and filter it.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient method.
-
Fraction Collection (for preparative scale): If performing preparative HPLC, collect the eluent corresponding to the peak of the target compound.
-
Analysis: Analyze the collected fractions for purity.
-
Product Isolation: Combine pure fractions and remove the solvents, typically by lyophilization or evaporation.
Diagrams
Caption: Workflow for Normal-Phase Column Chromatography.
Caption: Principle of Reversed-Phase Chromatography Separation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC (for NPC) or analytical runs (for RPC). |
| Peak Tailing (RPC) | Strong interaction with residual silanols. | Add a small amount of a competing base to the mobile phase or reduce the pH to suppress silanol ionization.[6] |
| Compound Stuck on Column | Compound is too polar (NPC) or too non-polar (RPC). | For NPC, add a small percentage of a more polar solvent like methanol. For RPC, increase the organic modifier concentration in the mobile phase. |
| No Compound Eluting | Compound may have decomposed on the silica gel. | Test the stability of the compound on a TLC plate. If unstable, consider using a less acidic stationary phase like alumina.[7] |
| Irreproducible Retention Times (HPLC) | Insufficient column equilibration; mobile phase pH near analyte pKa. | Ensure the column is fully equilibrated before each injection. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] |
References
Application of 4'-Methylbiphenyl-3-carboxylic Acid in Kinase Inhibitor Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methylbiphenyl-3-carboxylic acid and its derivatives represent a significant scaffold in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. The biphenyl moiety provides a rigid backbone that can be strategically functionalized to interact with specific binding sites on biological targets, including the ATP-binding pocket of protein kinases. The carboxylic acid group, in particular, offers a versatile handle for chemical modification and can play a crucial role in forming key interactions with amino acid residues within the kinase active site, often leading to enhanced potency and selectivity. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, focusing on general synthetic strategies and methodologies for biological evaluation. While a specific, named kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, the principles outlined below are derived from extensive research on related biphenyl carboxylic acid-based inhibitors and provide a foundational guide for researchers in this field.
Synthetic Strategies for Biphenyl-based Kinase Inhibitors
The synthesis of kinase inhibitors incorporating the this compound scaffold typically involves two main approaches:
-
Modification of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of functional groups, most commonly amides, through coupling reactions with different amines. This allows for the introduction of diverse chemical moieties to probe the topology of the kinase active site and optimize inhibitor-target interactions.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is a cornerstone in the synthesis of biphenyl compounds. It allows for the facile construction of the core biphenyl scaffold from appropriately substituted boronic acids and aryl halides. In the context of this compound derivatives, this reaction can be used to synthesize the biphenyl core early in the synthetic route.
General Experimental Protocol: Amide Coupling
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HBTU, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Table 1: Representative Reagents for Amide Coupling
| Reagent Type | Examples | Role in Reaction |
| Carboxylic Acid | This compound | Acidic component for amide bond formation |
| Amine | Various primary and secondary amines | Nucleophilic component for amide bond formation |
| Coupling Agent | HATU, HBTU, EDC/HOBt | Activates the carboxylic acid for nucleophilic attack |
| Base | DIPEA, Triethylamine | Scavenges the acid formed during the reaction |
| Solvent | DMF, DCM | Provides a medium for the reaction |
Biological Evaluation of Kinase Inhibitors
Once synthesized, the novel biphenyl-based compounds must be evaluated for their biological activity. This typically involves a series of in vitro and cell-based assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.
-
Stop the reaction by adding a stop solution.
-
Analyze the results using a microplate reader to measure the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 2: Typical Data from In Vitro Kinase Inhibition Assays
| Compound ID | Target Kinase | IC50 (nM) |
| Example-Cmpd-01 | Kinase X | 50 |
| Example-Cmpd-02 | Kinase X | 150 |
| Staurosporine (Control) | Kinase X | 5 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis and evaluation of kinase inhibitors and a representative signaling pathway that is often targeted in cancer.
Caption: Workflow for Synthesis and Evaluation of Biphenyl-based Kinase Inhibitors.
Caption: A generic kinase signaling pathway often targeted by small molecule inhibitors.
Conclusion
Application Notes and Protocols: Leveraging 4'-Methylbiphenyl-3-carboxylic Acid as a Versatile Intermediate for Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of anticancer agents synthesized directly from 4'-Methylbiphenyl-3-carboxylic acid. However, the broader class of 4-methylbiphenyl derivatives has demonstrated significant potential in cancer research.[1] This document provides a guide for utilizing this compound as a starting scaffold, drawing upon established synthetic methodologies and biological evaluation techniques for structurally related biphenyl compounds with proven anticancer activity.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, derivatives of 4-methylbiphenyl have emerged as a promising class of compounds with diverse pharmacological activities, including notable anticancer properties.[1] These compounds often exert their cytotoxic effects against cancer cells through mechanisms such as the induction of apoptosis and the inhibition of key enzymes essential for tumor cell proliferation and survival.[1] The carboxylic acid functional group plays a crucial role in drug design, often enhancing the polarity and bioavailability of drug candidates.[2]
This application note details the potential use of this compound as a key intermediate for the synthesis of novel anticancer agents. We provide protocols for the synthesis of a hypothetical derivative and its subsequent biological evaluation, based on established methods for similar biphenyl carboxylic acids.
Data Presentation: Anticancer Activity of 4-Methylbiphenyl Derivatives
The anticancer efficacy of various 4-methylbiphenyl derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 10d | Thiazolidine-2,4-dione-biphenyl | Hela (Cervical Cancer) | 32.38 ± 1.8 |
| PC3 (Prostate Cancer) | 74.28 ± 1.3 | ||
| MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 | ||
| HepG2 (Liver Cancer) | 59.67 ± 1.6 | ||
| 11 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 |
| 12 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7 |
| 7 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 |
Table 1: Summary of reported IC50 values for various 4-methylbiphenyl derivatives against human cancer cell lines. Data extracted from a technical guide on the biological landscape of 4-methylbiphenyl and its derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical 4'-Methylbiphenyl-3-carboxamide Derivative
This protocol describes a general method for the derivatization of this compound to an amide, a common functional group in bioactive molecules. This is a hypothetical example to illustrate a potential synthetic route.
Objective: To synthesize N-(4-aminophenyl)-4'-methylbiphenyl-3-carboxamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
p-Phenylenediamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve p-phenylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-(4-aminophenyl)-4'-methylbiphenyl-3-carboxamide.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[1]
Objective: To determine the IC50 value of a synthesized this compound derivative against a human cancer cell line (e.g., MCF-7, A549).
Materials:
-
Synthesized 4'-Methylbiphenyl derivative
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: General workflow for the synthesis of a hypothetical anticancer agent.
Caption: Experimental workflow for in vitro anticancer activity screening.
Caption: Potential mechanism of action via EGFR signaling inhibition.
Conclusion
While direct evidence for the use of this compound as an intermediate for anticancer agents is not prominent in the current literature, the demonstrated anticancer activities of the broader 4-methylbiphenyl class of compounds highlight its significant potential.[1] The synthetic and biological evaluation protocols provided herein offer a solid foundation for researchers to explore the derivatization of this compound and to assess the anticancer efficacy of the resulting novel chemical entities. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of potent and selective anticancer drug candidates.
References
Application Notes and Protocols for the Development of URAT1 Inhibitors from Biphenyl Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the reabsorption of uric acid in the kidneys.[1] Inhibition of URAT1 is a clinically validated therapeutic strategy to increase uric acid excretion and lower serum urate levels.[1] Biphenyl carboxylic acid derivatives have emerged as a promising class of potent and selective URAT1 inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the development and evaluation of these compounds.
Mechanism of Action and Signaling Pathway
URAT1 is an anion exchanger located on the apical membrane of proximal tubule cells in the kidneys. It mediates the reabsorption of urate from the renal tubule back into the bloodstream in exchange for intracellular anions like lactate. Biphenyl carboxylic acid-based inhibitors are designed to bind to URAT1, blocking the reabsorption of uric acid and thereby promoting its excretion in the urine. This leads to a reduction in serum uric acid levels, preventing the formation of monosodium urate crystals that cause gout.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative biphenyl carboxylic acid derivatives against human URAT1 (hURAT1).
Table 1: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives (Series A)
| Compound | R Group | IC50 (µM) vs. hURAT1 |
| A1 | 1,2,3,4-tetrahydroquinolin-1-yl | 0.93 |
| A2 | Indolin-1-yl | >10 |
| A3 | 2,3-dihydro-1H-isoindol-2-yl | >10 |
| A13 | Pyridin-4-ylamino | 1.25 |
| A20 | (meta-substituted) | >10 |
| A21 | (para-substituted) | >10 |
| Benzbromarone | (Reference) | 0.28 |
Data compiled from published research.[1]
Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives (Series B)
| Compound | R Group | IC50 (µM) vs. hURAT1 |
| B21 | 2-methyl-5-(trifluoromethyl)pyridin-4-yl | 0.17 |
| B1 | Phenyl | >10 |
| B8 | Furan-2-yl | >10 |
| B9 | Thiophen-2-yl | >10 |
| B14 | Pyridin-4-yl | 0.85 |
| B20 | 2,6-dimethylpyridin-4-yl | >10 |
| Benzbromarone | (Reference) | 0.28 |
Data compiled from published research.[1]
Experimental Protocols
I. Synthesis of Biphenyl Carboxylic Acid Derivatives
The synthesis of the biphenyl carboxylic acid derivatives can be achieved through a multi-step process. A general scheme for the synthesis of Series B compounds, such as the potent inhibitor B21, is outlined below.
Detailed Protocol for the Synthesis of a Representative Compound (B21-analogous structure):
A detailed, step-by-step synthesis protocol would require specific laboratory instructions for each reaction, including precise amounts of reagents, reaction times, temperatures, purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, Mass Spectrometry) to confirm the structure and purity of the intermediates and final product.
II. In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against hURAT1-mediated uric acid uptake.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hURAT1 (hURAT1-HEK293) and a mock-transfected control cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Probe Substrate: [14C]-labeled uric acid.
-
Test Compounds: Biphenyl carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: Benzbromarone.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and mock-HEK293 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed cells into 24- or 96-well plates at a density that will ensure they reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Assay: a. On the day of the assay, wash the cell monolayers with pre-warmed assay buffer. b. Add the diluted test compounds or reference inhibitor to the respective wells and pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding the [14C]-uric acid solution to each well. d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Measurement: a. Lyse the cells by adding lysis buffer to each well. b. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. The URAT1-specific uptake is calculated by subtracting the radioactivity in mock-transfected cells from that in hURAT1-expressing cells. b. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Uptake with inhibitor / Uptake without inhibitor)] x 100 c. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
III. In Vivo Efficacy in a Hyperuricemic Animal Model
This protocol describes the induction of hyperuricemia in mice using potassium oxonate and the evaluation of the uric acid-lowering effects of biphenyl carboxylic acid derivatives.
Materials:
-
Animals: Male Kunming mice or Sprague-Dawley rats.
-
Hyperuricemia Induction Agents: Potassium oxonate and a purine source (e.g., hypoxanthine or yeast extract).
-
Test Compounds: Biphenyl carboxylic acid derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Reference Compound: Benzbromarone.
-
Anesthetics.
-
Blood Collection Supplies.
-
Uric Acid Assay Kit.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Induction of Hyperuricemia: a. Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to inhibit uricase. b. Approximately one hour later, administer a purine source (e.g., 300 mg/kg hypoxanthine, orally) to increase uric acid production.
-
Drug Administration: Administer the test compounds or reference drug at the desired doses (e.g., via oral gavage) at a specified time relative to the induction of hyperuricemia.
-
Blood Sampling: Collect blood samples from the animals at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Serum Uric Acid Measurement: a. Separate the serum from the blood samples by centrifugation. b. Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the serum uric acid levels in the drug-treated groups to the vehicle-treated hyperuricemic control group to determine the uric acid-lowering efficacy of the test compounds.
Conclusion
The biphenyl carboxylic acid scaffold represents a promising starting point for the discovery of novel and potent URAT1 inhibitors for the treatment of hyperuricemia and gout. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Careful execution of these experiments will enable researchers to identify and characterize lead candidates for further preclinical and clinical development.
References
Application Notes and Protocols for Monitoring Biphenyl Synthesis Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of biphenyl and its derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to materials science.[1][2][3] Monitoring the progress of these synthesis reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and minimizing the formation of byproducts.[4][5] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor biphenyl synthesis reactions, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Experimental Workflow for Reaction Monitoring
A systematic approach to reaction monitoring is essential for obtaining reliable and reproducible data. The general workflow involves sampling the reaction mixture at specific time points, preparing the sample for analysis, and then subjecting it to one or more analytical techniques to quantify the consumption of starting materials and the formation of the desired biphenyl product and any byproducts.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the GC-MS Analysis of 4'-Methylbiphenyl Derivatives
Abstract
This document provides a comprehensive protocol for the analysis of 4'-methylbiphenyl and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). 4'-Methylbiphenyl is an aromatic hydrocarbon relevant in various fields, including organic synthesis and drug discovery.[1] The methodologies detailed herein are based on established analytical principles for structurally similar compounds and are designed to facilitate robust identification and quantification.[2][3] This application note covers sample preparation, detailed instrument parameters, expected mass spectral data, and method validation considerations.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the accurate quantification of 4'-methylbiphenyl. The following sections detail the necessary steps from sample preparation to instrumental analysis.
Standard Solution Preparation
Accurate calibration standards are fundamental for quantitative analysis.
-
Stock Solution: Prepare a stock solution of 4'-methylbiphenyl in a high-purity volatile organic solvent (e.g., dichloromethane, acetonitrile, or hexane) at a concentration of 1 mg/mL.[2][4]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards. The concentration range should be appropriate for the expected sample concentrations and the instrument's sensitivity.[2]
Sample Preparation
Proper sample preparation is critical to extract and concentrate the analyte while minimizing matrix interference.[1] The choice of method depends on the sample matrix.
1.2.1 Liquid-Liquid Extraction (LLE) for Liquid Matrices This protocol is suitable for extracting 4'-methylbiphenyl from liquid samples such as biological fluids or reaction mixtures.[1][4]
-
Sample Collection: Collect a known volume or weight of the liquid sample.[1]
-
Solvent Addition: Add an equal volume of an immiscible organic solvent with a high affinity for 4'-methylbiphenyl, such as hexane, ethyl acetate, or dichloromethane.[1]
-
Extraction: Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic layer.[2]
-
Phase Separation: Allow the layers to separate. The organic layer containing the analyte can be collected.[4]
-
Drying: Pass the collected organic extract through anhydrous sodium sulfate to remove any residual water.[1]
-
Concentration: If necessary, concentrate the extract to the desired volume under a gentle stream of nitrogen gas.[1]
-
Final Sample: Transfer the final extract into a glass autosampler vial for GC-MS analysis.[4][5]
1.2.2 QuEChERS-Based Extraction for Solid/Semi-Solid Matrices For complex solid matrices like food or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[3]
-
Homogenization: Weigh a homogenized sample (e.g., 2 grams) into a 50 mL centrifuge tube.[3]
-
Extraction Solvent: Add a suitable extraction solvent, such as acetonitrile or a mixture of dichloromethane and acetonitrile (1:1).[2]
-
Salting Out: Add 4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake the tube vigorously for 1 minute.[3]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the solid debris from the supernatant.[2][3]
-
Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents. This step removes interfering matrix components. Vortex for 1 minute and centrifuge again.[3]
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.[3]
GC-MS Instrumentation and Analysis
The following instrumental parameters are recommended as a starting point. Optimization may be required to achieve the desired separation and sensitivity for specific derivatives.[2]
| Parameter | Recommended Setting |
| Gas Chromatograph | Gas chromatograph coupled to a mass spectrometer[3] |
| Column | Non-polar or medium-polarity capillary column, such as DB-5ms or HP-5ms (e.g., 15-30 m x 0.25 mm I.D., 0.25 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Injector Type | Split/Splitless or PSSI[5][6] |
| Injector Temperature | 270 °C[3] |
| Oven Program | Initial temperature of 50-100 °C, hold for 1-2 minutes, ramp at 10-35 °C/min to 280-320 °C, and hold for 5 minutes.[3] |
| Injection Volume | 1 µL[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)[3] |
| Mass Range | 50-500 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes the expected retention time and key mass-to-charge ratios (m/z) for 4'-methylbiphenyl.
| Compound | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4'-Methylbiphenyl | Varies with conditions | 168 | 167, 153, 152, 115 |
Note: The retention time is an estimate and will vary depending on the specific instrument and conditions used. The monoisotopic mass of 4-methylbiphenyl is 168.0939 Da.[1]
Mass Spectrum Analysis
Under electron ionization, 4'-methylbiphenyl undergoes characteristic fragmentation, providing a unique fingerprint for its identification.[1] The mass spectrum is dominated by the molecular ion peak.
-
Molecular Ion (M⁺): A prominent peak at m/z 168, corresponding to the intact molecule.[1]
-
[M-H]⁺ Ion: A peak at m/z 167, resulting from the loss of a hydrogen radical, which is a common fragmentation pathway for aromatic compounds.[1]
-
[M-CH₃]⁺ Ion: A peak at m/z 153, resulting from the loss of a methyl group.
-
Other Fragments: Other significant fragments may appear at m/z 152 and 115.
Method Validation Summary
Method validation ensures that the analytical procedure is suitable for its intended purpose.[7] Key parameters should be assessed according to ICH guidelines.[8]
| Validation Parameter | Typical Expected Performance for GC-MS |
| Linearity (R²) | > 0.998[3] |
| Limit of Detection (LOD) | 0.2 - 1.5 µg/kg[3] |
| Limit of Quantitation (LOQ) | 0.5 - 4.7 µg/kg[3] |
| Accuracy (Recovery %) | 77% - 121%[3] |
| Precision (RSD %) | < 15%[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of 4'-methylbiphenyl derivatives.
Caption: GC-MS analysis workflow from sample preparation to final report.
Fragmentation Pathway of 4'-Methylbiphenyl
This diagram shows the primary fragmentation pathways of the 4'-methylbiphenyl molecular ion under electron ionization.
Caption: Key fragmentation pathways for 4'-methylbiphenyl in EI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
Application Notes and Protocols for High-Throughput Screening of Biphenyl Carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of biphenyl carboxylic acid libraries for two distinct therapeutic targets: Urate Transporter 1 (URAT1) for the treatment of gout and hyperuricemia, and oncology-focused screening against breast cancer cell lines.
Application Note 1: High-Throughput Screening of Biphenyl Carboxylic Acid Derivatives as URAT1 Inhibitors
Introduction
Urate Transporter 1 (URAT1), a protein primarily expressed in the kidneys, plays a critical role in the reabsorption of uric acid.[1][2] Inhibition of URAT1 is a clinically validated strategy for reducing serum uric acid levels, making it a key target for the treatment of hyperuricemia and gout.[1][3][4] Biphenyl carboxylic acids have emerged as a promising scaffold for the development of potent URAT1 inhibitors.[1][3][4] This document outlines a robust high-throughput screening protocol to identify novel biphenyl carboxylic acid-based URAT1 inhibitors.
Signaling Pathway
URAT1 is an organic anion transporter that facilitates the exchange of uric acid from the renal tubule back into the bloodstream for an intracellular anion, such as lactate. By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to its increased excretion in urine and a consequent lowering of serum uric acid levels.
References
- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of arylboronic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the best starting point.[1] Key parameters to assess initially include:
-
Catalyst Activity : Ensure your palladium source and ligand are active.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2]
-
Oxygen Contamination : The presence of oxygen can deactivate the catalyst through oxidation and lead to the homocoupling of boronic acids.[1][2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity and Stability : Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[2]
-
Base and Solvent Choice : The selection of base and solvent is critical and often interdependent.[2][3] The base must be soluble enough and strong enough to facilitate the transmetalation step but not so strong that it causes degradation of your starting materials.[1][2] For anhydrous reactions, ensure the base is dry and finely powdered.[2]
Q2: I'm observing significant homocoupling of my arylboronic acid. What causes this and how can I prevent it?
A2: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this unwanted reaction.[4] To minimize homocoupling:
-
Thoroughly Degas : Ensure all solvents are rigorously degassed before use. Purging the reaction vessel with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst is crucial.[5][6]
-
Use High-Purity Reagents : Impurities in the starting materials can sometimes contribute to catalyst decomposition and side reactions.
-
Control Reaction Temperature : In some cases, excessively high temperatures can promote side reactions.
Q3: How can I prevent protodeboronation of my boronic acid?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a major side reaction, particularly for electron-deficient or certain heterocyclic boronic acids.[1][2] Water is the typical proton source for this reaction.[2] Strategies to mitigate it include:
-
Use Milder Bases : Strong bases in aqueous media can accelerate this side reaction. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][2]
-
Switch to Anhydrous Conditions : Removing water from the reaction can significantly reduce protodeboronation.[1][2]
-
Use More Stable Boron Reagents : Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from decomposition.[1] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
Q4: My starting materials are not fully soluble in the chosen solvent. What should I do?
A4: Poor solubility of reactants can significantly hinder reaction rates.[7] If you observe solubility issues:
-
Change Solvent System : There is no universal solvent system for Suzuki couplings.[5] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[1][4] Experiment with different solvent mixtures to find one that dissolves all your components.[6][7] For example, THF/water or dioxane/water mixtures are common.[8][9]
-
Increase Temperature : Gently increasing the reaction temperature can sometimes improve solubility and reaction rate. However, be mindful of potential decomposition of sensitive substrates.[6]
-
Ensure Vigorous Stirring : For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
Troubleshooting Guides
Guide 1: Optimizing Key Reaction Parameters
If initial checks do not solve the low yield issue, a more systematic optimization of reaction parameters is necessary. The key variables in a Suzuki coupling are the catalyst/ligand system, the base, the solvent, and the temperature.[10]
Catalyst and Ligand Selection
The choice of palladium source and phosphine ligand is critical, especially for challenging substrates like aryl chlorides or sterically hindered compounds.[1][2]
-
For Electron-Deficient or Sterically Hindered Aryl Halides : Highly active and bulky, electron-rich ligands are often required. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective.[2]
-
For Aryl Chlorides : Coupling aryl chlorides is more challenging than bromides or iodides and typically requires more specialized catalyst systems.[1]
| Parameter | Recommendation | Common Choices | Notes |
| Palladium Source | 0.5 - 5 mol% loading | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(II) sources like Pd(OAc)₂ must be reduced in situ.[2] Pd(PPh₃)₄ is a Pd(0) source. |
| Ligand | 1:1 to 4:1 ligand-to-palladium ratio | PPh₃, Buchwald ligands (XPhos, SPhos), NHCs | Ligand choice is critical for stability and reactivity.[1] Bulky, electron-rich ligands accelerate key steps.[2][4] |
Base and Solvent Optimization
The base activates the boronic acid for transmetalation.[11] Its strength and solubility are crucial.[1] The solvent must solubilize the reagents and stabilize the catalytic species.[1][12][13]
| Base | Typical Substrates | Common Solvents | Comments |
| K₂CO₃ / Na₂CO₃ | General aryl bromides/iodides | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A common and effective choice for many standard couplings.[8][14] |
| K₃PO₄ | Nitrogen-containing heterocycles, aryl chlorides | Dioxane, Toluene | A strong, non-nucleophilic base, often used in anhydrous conditions.[3] |
| Cs₂CO₃ | Sterically hindered substrates | Dioxane, DMF | Highly effective but more expensive; known for the "caesium effect".[3] |
| KF | Substrates with base-sensitive groups (e.g., esters) | THF, Dioxane | A milder base that can prevent side reactions like ester hydrolysis.[2][11] |
A DOT script illustrating the decision process for selecting reaction components.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Guide 2: General Experimental Protocol
This protocol provides a starting point for a typical Suzuki coupling reaction. Adjustments to reagents, temperature, and time may be necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
Vessel Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and finely powdered base.
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen.[1]
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst and the ligand.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
A DOT script illustrating a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
How to prevent homocoupling side reactions in biphenyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling side reactions during biphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of biphenyl synthesis?
A1: Homocoupling is a common side reaction in cross-coupling methods used for biphenyl synthesis, such as Suzuki-Miyaura, Stille, and Negishi couplings. It results in the formation of a symmetrical biaryl product (Ar-Ar or Ar'-Ar') from the coupling of two identical aryl precursors, instead of the desired unsymmetrical biphenyl product (Ar-Ar').
Q2: What are the main causes of homocoupling in Suzuki-Miyaura reactions?
A2: The primary cause of homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[1] Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[1] Additionally, the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen, can also lead to homocoupling.[2]
Q3: How can I minimize homocoupling in my Suzuki-Miyaura reaction?
A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and water, for instance by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[1] Conducting the reaction under an inert atmosphere is also essential.[1] The choice of bulky, electron-rich phosphine ligands can also help suppress this side reaction.[2]
Q4: What role does the catalyst play in preventing homocoupling?
A4: The choice of catalyst is critical. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can be beneficial, as Pd(II) precatalysts such as Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, and incomplete reduction can lead to side reactions like homocoupling.[1][3]
Q5: Can reaction conditions like temperature and reactant concentration affect homocoupling?
A5: Yes, reaction conditions are very important. Higher reaction temperatures can sometimes favor the homocoupling pathway, so running the reaction at the lowest effective temperature is advisable.[1][4] Additionally, a high local concentration of the aryl halide can lead to homocoupling; therefore, slow addition of the aryl halide to the reaction mixture is recommended.[1]
Troubleshooting Guides
Problem 1: Significant formation of homocoupling product in Suzuki-Miyaura coupling.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and water by sparging with an inert gas (e.g., argon or nitrogen) or using the freeze-pump-thaw technique. Ensure the reaction is carried out under a strictly inert atmosphere.[1] |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands. These ligands can promote the desired reductive elimination and suppress side reactions.[2][4][5] |
| Pd(II) Precatalyst | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid incomplete in-situ reduction of Pd(II) precatalysts.[1][3] |
| High Reaction Temperature | Optimize the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling.[1][4] |
| Suboptimal Base | The choice of base can significantly impact the reaction. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, as the optimal base is often substrate and solvent-dependent.[1][6] |
Problem 2: Homocoupling observed in Stille coupling for biphenyl synthesis.
| Potential Cause | Suggested Solution |
| Suboptimal Palladium Catalyst | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If using a Pd(II) precatalyst, ensure efficient in-situ reduction. |
| Inappropriate Ligand Selection | Employ bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling pathway.[3] |
| Absence of Additives | The addition of Copper(I) Iodide (CuI) can significantly accelerate the Stille coupling and suppress homocoupling.[3] |
Problem 3: Predominant homocoupling in Ullmann reaction for unsymmetrical biphenyls.
| Potential Cause | Suggested Solution |
| Competitive Homocoupling | When coupling two different aryl halides, using one in a significant excess can favor the formation of the unsymmetrical product.[1] |
| High Reaction Temperature | Traditional Ullmann reactions require high temperatures.[1] Modern protocols with ligands may allow for lower temperatures, which can influence the product distribution.[7] |
| Inactive Copper Catalyst | Use activated copper powder or a fresh, high-purity copper(I) salt (e.g., CuI).[1][7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl with Minimized Homocoupling
This protocol is adapted from a procedure for the synthesis of 4-methylbiphenyl, focusing on conditions that minimize homocoupling.[1]
Materials:
-
4-Bromotoluene (1 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃, 2 mmol)
-
Degassed Water (3.5 mL)
-
Degassed Acetone (3.0 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).
-
Add the degassed water (3.5 mL) and degassed acetone (3.0 mL) to the flask.
-
Stir the mixture vigorously at 35°C for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (4 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure 4-methylbiphenyl.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-Methylbiphenyl via Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Homocoupling (%) | Reference |
| Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | Water/Acetone | 35 | High | Low | [1] |
| Pd₂(dba)₃ (5) | XPhos (15) | K₂CO₃ (2.2) | THF/Toluene | 95 | 85 | <2 | [6] |
| Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ (2.2) | THF/Toluene | 95 | 90 | <2 | [6] |
| Pd(OAc)₂ (0.5) | None | NaOH (2.2) | MeOH/H₂O | RT | 98.5 | Not specified | [4] |
Note: "High" and "Low" are qualitative descriptions from the source. Quantitative values were not provided in that specific context.
Visualizations
Caption: Catalytic cycle of Suzuki-Miyaura coupling showing the desired cross-coupling pathway and the undesired oxidative homocoupling side reaction.
Caption: Troubleshooting workflow for addressing homocoupling in biphenyl synthesis.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a cross-coupling reaction?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1][2]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the active palladium species and facilitating the catalytic cycle. Bulky, electron-rich ligands can often improve catalyst stability and activity, allowing for lower catalyst loadings.[1] The optimal ligand-to-palladium ratio is also critical and is typically 1:1 to 4:1, with a 2:1 ratio being common for monodentate ligands.[1][3]
Q3: What are the common causes of low or no product yield in my cross-coupling reaction?
A3: Low yields in cross-coupling reactions can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species can be unstable and decompose to palladium black, which is catalytically inactive.[4] This can be caused by impurities, high temperatures, or an inappropriate ligand.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient.[5][6]
-
Substrate Reactivity: Certain substrates, like aryl chlorides, are less reactive and may require more active catalyst systems or higher catalyst loadings.[7]
-
Side Reactions: Undesired side reactions such as homocoupling or protodeboronation (in Suzuki reactions) can consume starting materials and reduce the yield of the desired product.[6][7]
Q4: How can I tell if my palladium catalyst has deactivated?
A4: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This indicates the aggregation of the palladium catalyst into an inactive form. Other signs include a stalled reaction or the presence of unreacted starting materials.
Q5: What is the difference between expressing catalyst loading in mol% and ppm?
A5: Both mol% and parts per million (ppm) are used to describe catalyst quantities. Mol% refers to the molar ratio of the catalyst to the limiting substrate.[8] PPM (parts per million) refers to the mass ratio of the palladium metal to the total mass of the reaction mixture. While mol% is more common in academic literature, ppm is often used in industrial settings to describe very low catalyst loadings.[8]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Stalled Reaction
This guide provides a systematic approach to troubleshooting low yields in palladium-catalyzed cross-coupling reactions.
Problem: The reaction shows low conversion of starting materials to the desired product, or the reaction stalls before completion.
Workflow for Troubleshooting Low Yield:
Caption: A workflow diagram for troubleshooting low yields.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Suggested Solutions |
| Catalyst Deactivation | Observe the reaction for the formation of palladium black. | Increase ligand-to-palladium ratio.[1] Use a more robust ligand. Consider a pre-catalyst that is more stable. |
| Poor Reagent Quality | Check the purity of substrates, base, and solvent. | Purify starting materials. Use fresh, anhydrous, and degassed solvents.[9] |
| Oxygen or Moisture Contamination | Review inert atmosphere techniques (e.g., Schlenk line, glovebox). | Ensure all glassware is oven-dried. Thoroughly degas the solvent and reaction mixture.[2][9] |
| Sub-optimal Catalyst Loading | The initial catalyst loading may be too low. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Inefficient Ligand | The chosen ligand may not be suitable for the specific transformation. | Screen a panel of ligands with varying steric and electronic properties (e.g., phosphine-based, N-heterocyclic carbene ligands).[1] |
| Incorrect Base or Solvent | The base or solvent may not be optimal for the reaction. | Screen different bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, THF, dioxane).[1] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. | Gradually increase the reaction temperature.[10] |
Guide 2: Catalyst Deactivation and Palladium Black Formation
Problem: A black precipitate (palladium black) forms during the reaction, and the reaction rate slows down or stops.
Workflow for Addressing Catalyst Deactivation:
Caption: A workflow for mitigating palladium catalyst deactivation.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Suggested Solutions |
| Insufficient Ligand | The ligand-to-palladium ratio is too low to stabilize the Pd(0) species. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 for monodentate ligands).[1] |
| Ligand Degradation | The ligand itself may be unstable under the reaction conditions. | Choose a more thermally stable or sterically hindered ligand. |
| High Reaction Temperature | Excessive heat can promote catalyst aggregation. | Reduce the reaction temperature if possible, or screen for a more active catalyst that operates at lower temperatures. |
| Presence of Impurities | Certain impurities can act as catalyst poisons.[4] | Ensure high purity of all reagents and solvents. |
Data Presentation
Table 1: Typical Palladium Catalyst Loading for Common Cross-Coupling Reactions
| Reaction Type | Typical Pd Catalyst | Typical Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 | Bulky, electron-rich ligands are often superior.[1] |
| Heck Coupling | Pd(OAc)₂, PdCl₂ | 1 - 5 | Lower loadings may be possible with highly active catalysts.[1] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 | Higher loadings may be needed for challenging substrates.[1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | 0.5 - 2 | Often requires specialized biarylphosphine ligands. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for performing a Suzuki-Miyaura coupling. Optimization of specific parameters will likely be necessary for a given set of substrates.
Workflow for Suzuki-Miyaura Coupling:
Caption: A standard experimental workflow for a Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of degassed reaction solvent.[1]
-
Reaction Initiation: Add the degassed solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
Improving solubility of 4'-Methylbiphenyl-3-carboxylic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4'-Methylbiphenyl-3-carboxylic acid in reaction settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a biphenyl carboxylic acid derivative. Due to its significant aromatic character, it is generally poorly soluble in aqueous solutions. Its solubility is higher in organic solvents, particularly polar aprotic solvents. Qualitative data for the structurally similar 4'-Methylbiphenyl-2-carboxylic acid indicates solubility in dimethyl sulfoxide (DMSO) and methanol.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the structure, polar aprotic solvents are a good starting point. See the table below for a list of recommended solvents.
-
Gentle Heating: Mild heating of the solvent while stirring can significantly increase the solubility of many organic compounds.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
Q3: What are the most common strategies to improve the solubility of this compound for a chemical reaction?
A3: The primary methods to enhance the solubility of carboxylic acids like this compound include:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt by reacting it with a base.[1]
-
Use of Co-solvents: Adding a water-miscible organic solvent to an aqueous medium to increase the solubility of hydrophobic compounds.[2]
-
pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid, forming a more soluble carboxylate anion.
Troubleshooting Guides
Issue 1: Poor Solubility in Common Organic Solvents
Symptoms:
-
The compound does not fully dissolve in the chosen reaction solvent, even with stirring and gentle heating.
-
A suspension or slurry is formed instead of a clear solution.
Root Causes:
-
The polarity of the solvent is not optimal for dissolving the biphenyl carboxylic acid structure.
-
The concentration of the acid exceeds its solubility limit in the chosen solvent at the given temperature.
Solutions:
1. Solvent Selection and Optimization:
-
Consult the Solvent Solubility Table: Refer to the table below for a guide on the expected solubility of this compound in various common organic solvents. Please note that the quantitative values are estimates based on the solubility of structurally similar compounds and general principles of solubility for this class of molecules.
| Solvent | Polarity | Expected Solubility at Room Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | High | High | A good first choice for dissolving many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | High | High | Similar to DMSO, effective at solvating polar and nonpolar compounds. |
| Tetrahydrofuran (THF) | Medium | Moderate | A versatile solvent for a range of organic reactions. |
| Acetone | Medium | Moderate | Can be a good solvent, but its lower boiling point may be a consideration. |
| Methanol | High | Moderate to Low | The presence of the hydroxyl group can facilitate hydrogen bonding. |
| Ethanol | High | Moderate to Low | Similar to methanol, but slightly less polar. |
| Dichloromethane (DCM) | Low | Low | Generally not a good solvent for this compound. |
| Toluene | Low | Low | The non-polar nature makes it a poor choice for this carboxylic acid. |
| Hexane | Low | Very Low | Unlikely to be an effective solvent. |
2. Experimental Protocol for Solubility Testing:
To determine the optimal solvent experimentally, follow this protocol:
-
Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent from the list above.
-
Observation: Stir the mixtures at room temperature for a set period (e.g., 30 minutes). Observe which solvents lead to complete dissolution.
-
Heating: For solvents where the compound did not dissolve at room temperature, gently heat the mixture (e.g., to 40-50 °C) with continued stirring and observe for dissolution.
-
Quantification (Optional): If a more precise solubility value is needed, gradually add more of the compound to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged stirring). The solubility can then be calculated in mg/mL.
Issue 2: Compound Crashes Out of Solution During Reaction
Symptoms:
-
The compound initially dissolves but precipitates out of the reaction mixture upon the addition of another reagent or a change in temperature.
Root Causes:
-
Change in Solvent Composition: The addition of a reagent dissolved in a different solvent can lower the overall solvating power of the reaction mixture.
-
Temperature Fluctuation: The reaction may be exothermic, causing an initial increase in temperature and solubility, followed by cooling and precipitation.
-
Reaction Product Formation: The product of the reaction may be less soluble than the starting material.
Solutions:
1. Salt Formation for Improved and Stable Solubility:
Converting the carboxylic acid to its corresponding salt can significantly increase its solubility in polar solvents.
Experimental Protocol for In-Situ Salt Formation:
-
Solvent and Acid: In the reaction vessel, suspend this compound in the chosen reaction solvent (e.g., THF or a protic solvent like ethanol).
-
Base Addition: Add a slight molar excess (1.05 to 1.1 equivalents) of a suitable base. Common choices include:
-
Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃).
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Stirring: Stir the mixture at room temperature. The formation of the salt is often indicated by the dissolution of the solid to form a clear solution.
-
Proceed with Reaction: Once the salt has formed and is fully dissolved, the other reagents for the reaction can be added.
Caption: Workflow for in-situ salt formation to improve solubility.
2. Utilizing a Co-solvent System:
If the reaction is performed in a mixed solvent system (e.g., water and an organic solvent), adjusting the ratio of the co-solvents can maintain solubility.
Experimental Protocol for Co-solvent Selection:
-
Initial Dissolution: Dissolve the this compound in a small amount of a good organic solvent (e.g., DMSO or DMF).
-
Titration: Slowly add this solution to the main reaction solvent (e.g., an aqueous buffer) while vigorously stirring.
-
Observation: Note the point at which precipitation begins to occur. This will give an indication of the maximum tolerable amount of the anti-solvent.
-
Optimization: Prepare several small-scale test reactions with varying ratios of the co-solvent to the main solvent to find the optimal ratio that maintains the solubility of all components throughout the reaction.
Caption: Decision tree for implementing a co-solvent strategy.
3. pH Adjustment in Aqueous Media:
For reactions in aqueous or semi-aqueous media, controlling the pH is a powerful tool to maintain the solubility of carboxylic acids.
Experimental Protocol for Determining Optimal pH:
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 6 to pH 8).
-
Solubility Measurement: Add an excess of this compound to a small volume of each buffer.
-
Equilibration: Stir the samples for several hours to reach equilibrium.
-
Analysis: Filter the samples to remove undissolved solid and measure the concentration of the dissolved acid in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determine Optimal pH: The pH at which the highest concentration of the acid is measured is the optimal pH for solubility. It is important to ensure that the reaction conditions are compatible with this pH.
References
Catalyst deactivation issues in Suzuki-Miyaura reactions and solutions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Conversion
Q1: My Suzuki-Miyaura reaction is sluggish or has stopped completely. What are the primary causes of catalyst deactivation?
A1: Low or no conversion is a common problem often linked to the deactivation of the palladium catalyst. The primary causes include:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, commonly known as palladium black.[1] This is a frequent deactivation pathway and can be caused by high temperatures, the presence of oxygen, or ligand dissociation.[2][3]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst, can be sensitive to oxygen and may oxidize to phosphine oxides.[3] This compromises their ability to stabilize the palladium center, leading to catalyst decomposition.
-
Inefficient Pre-catalyst Activation: Many Suzuki-Miyaura reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[4][5] If this reduction is inefficient, the concentration of the active catalyst will be low, resulting in poor conversion.[4]
-
Catalyst Poisoning: The nitrogen atoms in heteroaryl substrates can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[2] Impurities in reagents or solvents can also act as catalyst poisons.[1]
Q2: I observe a black precipitate in my reaction flask. What is it and what should I do?
A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[1] While the formation of some black solid is common in many successful Suzuki reactions, rapid and extensive precipitation, especially early on, often indicates poor catalyst stability and is a major cause of low yields.[1][3]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is a key contributor to the formation of palladium black by oxidizing the active Pd(0) catalyst.[2] Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[2]
-
Optimize Ligand Selection and Ratio: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and prevent agglomeration.[2][5] Sometimes, increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1) can also improve stability.[2]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] If possible, try running the reaction at a lower temperature to see if palladium black formation is reduced.[2]
-
Use a More Stable Pre-catalyst: Consider using well-defined, air- and moisture-stable pre-catalysts (e.g., XPhos-Pd-G3) that readily form the active Pd(0) species under reaction conditions.
Q3: My reaction with an aryl chloride is much slower than with an aryl bromide. Is this a deactivation issue?
A3: Not necessarily. This is more likely due to the inherent difference in reactivity between the aryl halides. The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is a critical part of the catalytic cycle and is generally the rate-determining step.[6] The carbon-chlorine bond is significantly stronger and less reactive than the carbon-bromine or carbon-iodine bonds, making oxidative addition much slower for aryl chlorides.[1][7]
Solutions:
-
Use Specialized Ligands: To facilitate the challenging oxidative addition of aryl chlorides, you often need more electron-rich and sterically bulky phosphine ligands (like Buchwald biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands.[1][6]
-
Optimize Reaction Conditions: Stronger bases and higher temperatures may be required to achieve good conversion with aryl chlorides.[6] However, be mindful that harsher conditions can also promote catalyst deactivation.[4]
Issue 2: Formation of Side Products
Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction. It is often promoted by the presence of Pd(II) species and an oxidant, such as oxygen (air).[5] If your Pd(II) pre-catalyst is not efficiently reduced to Pd(0), the remaining Pd(II) can catalyze this undesired reaction.[5]
Prevention Strategies:
-
Thorough Degassing: Rigorously remove oxygen from your reaction mixture by degassing solvents and reagents and maintaining an inert atmosphere.[5] Increased oxygen levels have been shown to lead to an increase in homocoupling.[5]
-
Ensure Complete Pre-catalyst Reduction: Use a pre-catalyst that reliably generates the active Pd(0) species. If using a Pd(II) source, ensure conditions are suitable for its reduction.[1]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can minimize the concentration of free Pd(II) and suppress the homocoupling side reaction.[8][9]
Q5: My boronic acid seems to be degrading, and I'm isolating the protodeboronated arene. How can I improve its stability?
A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your nucleophile and lowers the yield of the desired product.[5] It is often catalyzed by the presence of water and base, and some boronic acids, particularly heteroaryl boronic acids, are more prone to this degradation pathway.[5][10]
Mitigation Techniques:
-
Use Boronic Esters: Boronic esters, especially pinacol esters, are often more stable and less susceptible to protodeboronation than their corresponding boronic acids.[2][5]
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[10] Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.[1][2]
-
Minimize Water Content: While a small amount of water can be beneficial in some Suzuki reactions, excessive water can promote protodeboronation.[5] Using anhydrous conditions, if compatible with your system, can reduce the rate of this side reaction.[1][4]
-
Judicious Ligand Choice: Recent studies have shown that bulky phosphine ligands can, under certain conditions, paradoxically accelerate protodeboronation.[10] If you suspect this is an issue, screening different ligand types may be necessary.[10]
Data Presentation
Table 1: Comparative Performance of Common Phosphine Ligands
The choice of ligand is critical for catalyst stability and activity. This table summarizes the performance of different phosphine ligands under various conditions, providing a baseline for ligand selection.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [11] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 95 | [11] |
| Ferrocenyl Phosphines | dppf | 4-Bromoacetophenone | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | DME | 80 | 12 | 92 | [11] |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | Cs₂CO₃ | Dioxane | 80 | 0.17 | 99 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening to Troubleshoot Low Yield
This protocol outlines a systematic approach to screen different phosphine ligands when facing issues of low conversion or catalyst deactivation.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 eq) and the boronic acid or ester (1.2 eq).
-
Catalyst/Ligand Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the specific phosphine ligand to be tested (typically at a 1:1 or 2:1 ligand-to-palladium ratio).[11]
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe, followed by the degassed aqueous base solution (e.g., 2.0 M K₂CO₃).[3][4]
-
Reaction: Place the vials in a pre-heated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[2]
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 16h) using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Analysis: Compare the conversion and yield for each ligand to identify the most effective one for your specific substrate combination. The ligand that provides the highest yield with the fewest side products is the optimal choice.
Protocol 2: Test for Catalyst Inactivity
If you suspect your palladium pre-catalyst has degraded or is inactive, you can test its activity with a reliable, well-established reaction.[4]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine bromobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a standard base such as K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the suspected palladium pre-catalyst (1-2 mol %) and a suitable ligand (e.g., PPh₃ or SPhos).
-
Solvent Addition: Add degassed solvent, such as a mixture of toluene and water.
-
Heating and Monitoring: Heat the reaction to 80-100 °C and monitor for the formation of biphenyl by TLC or GC-MS.
Visualizations
Diagrams of Key Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions & 4,4'-Dimethylbiphenyl Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the common issue of 4,4'-dimethylbiphenyl impurity formation during Grignard reactions involving p-tolylmagnesium bromide.
Troubleshooting Guide
High levels of 4,4'-dimethylbiphenyl impurity can significantly impact reaction yield and purification efficiency. This guide provides a systematic approach to identifying and resolving the root causes of this common side reaction.
Problem: Significant formation of 4,4'-dimethylbiphenyl impurity detected.
Initial Assessment:
-
Reaction Monitoring: Was the reaction progress monitored (e.g., by TLC or GC) to observe the formation of the byproduct over time?
-
Exotherm Control: Was a significant and uncontrolled temperature increase observed during the addition of 4-bromotoluene?
-
Magnesium Quality: Was the magnesium fresh and free of a visible oxide layer?
Troubleshooting Steps:
-
Step 1: Evaluate Reaction Temperature. High temperatures are a primary driver for the homocoupling side reaction that produces 4,4'-dimethylbiphenyl.
-
Recommendation: Maintain a lower reaction temperature. For the formation of p-tolylmagnesium bromide, consider initiating the reaction at room temperature and then cooling the reaction vessel in an ice bath to maintain a gentle reflux. For highly sensitive subsequent reactions, forming the Grignard reagent at even lower temperatures (-78 °C) can be beneficial.[1][2]
-
-
Step 2: Assess the Rate of 4-Bromotoluene Addition. A high local concentration of 4-bromotoluene can increase the likelihood of dimerization.
-
Step 3: Verify Reagent and Solvent Quality. The presence of moisture or other impurities can hinder the primary Grignard reaction and promote side reactions.
-
Recommendation: Use anhydrous solvents (e.g., THF or diethyl ether) and ensure all glassware is thoroughly dried.[3] Use fresh, high-quality magnesium turnings.
-
-
Step 4: Consider Concentration Effects. Higher concentrations of the aryl halide can lead to increased byproduct formation.
-
Recommendation: While maintaining a reasonable reaction concentration, avoid overly concentrated solutions of 4-bromotoluene.
-
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-dimethylbiphenyl and why does it form in my Grignard reaction?
A1: 4,4'-dimethylbiphenyl is a common impurity formed through a homocoupling or dimerization side reaction, often referred to as a Wurtz-type coupling.[5] This occurs when the Grignard reagent (p-tolylmagnesium bromide) reacts with unreacted 4-bromotoluene. The formation of this byproduct is particularly favored at higher reaction temperatures and high local concentrations of the aryl halide.[4]
Q2: How can I minimize the formation of 4,4'-dimethylbiphenyl during the reaction?
A2: To minimize the formation of this impurity, you should focus on controlling the reaction conditions. Key strategies include:
-
Slow, Dropwise Addition: Add the 4-bromotoluene solution to the magnesium turnings slowly and at a controlled rate to maintain a gentle reflux.[3][4]
-
Temperature Control: Initiate the reaction at room temperature and then use a cooling bath (e.g., ice-water) to manage the exothermic reaction and maintain a steady, gentle reflux. Avoid excessive heating.
-
Use of Activators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface, ensuring a smooth and rapid initiation of the Grignard formation.[3] This can help to quickly consume the initial portion of the aryl halide, reducing the chance for dimerization.
-
Efficient Stirring: Vigorous stirring ensures that the 4-bromotoluene is dispersed quickly and reacts promptly with the magnesium surface.
Q3: I've already run my reaction and have a significant amount of 4,4'-dimethylbiphenyl. How can I remove it?
A3: 4,4'-dimethylbiphenyl can often be removed during the purification process. Common methods include:
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method. 4,4'-dimethylbiphenyl has different solubility properties than many Grignard products, which can be exploited for separation.
-
Column Chromatography: Purification via column chromatography on silica gel is a reliable method for separating 4,4'-dimethylbiphenyl from the desired product.[4]
-
Trituration: Washing the crude solid product with a solvent in which 4,4'-dimethylbiphenyl is soluble, but the desired product is not, can effectively remove the impurity.
Data Presentation
The following table summarizes the qualitative impact of key reaction parameters on the formation of 4,4'-dimethylbiphenyl. While precise quantitative data is highly dependent on the specific reaction setup and scale, the trends presented here are well-established.
| Reaction Parameter | Condition | Expected 4,4'-Dimethylbiphenyl Formation |
| Temperature | High (e.g., vigorous, uncontrolled reflux) | High |
| Moderate (e.g., gentle, controlled reflux) | Moderate | |
| Low (e.g., 0 °C to -78 °C) | Low | |
| Addition Rate of 4-bromotoluene | Rapid (bulk addition) | High |
| Slow (dropwise) | Low | |
| Concentration of 4-bromotoluene | High | High |
| Low | Low |
Experimental Protocols
Protocol 1: Minimized 4,4'-Dimethylbiphenyl Formation in the Synthesis of p-Tolylmagnesium Bromide
This protocol is designed to minimize the formation of the 4,4'-dimethylbiphenyl impurity.
Materials:
-
Magnesium turnings
-
4-bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle and cooling bath (ice-water)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and assemble the apparatus (three-neck flask with reflux condenser, dropping funnel, and inert gas inlet) while hot, then allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous THF.
-
Reaction Initiation: Add a small portion (approximately 10%) of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle warming and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary to start the reaction.
-
Controlled Addition: Once the reaction has started, begin the dropwise addition of the remaining 4-bromotoluene solution at a rate that maintains a gentle and controlled reflux. Use a cooling bath as needed to manage the exotherm.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature. Gentle heating may be applied to ensure all the magnesium has reacted.
-
Cooling and Use: Cool the resulting Grignard reagent to room temperature. It is now ready for the subsequent reaction.
Visualizations
Caption: Reaction pathways for Grignard reagent formation and byproduct.
Caption: Troubleshooting workflow for reducing 4,4'-dimethylbiphenyl.
References
Technical Support Center: Efficient Biphenyl Synthesis via Suzuki-Miyaura Coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the selection of bases and solvents for the Suzuki-Miyaura cross-coupling reaction to synthesize biphenyls and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base is a critical component with multiple roles in the catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or ester).[1][2] It does this by forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step with the palladium(II) halide complex.[3][4] The choice and strength of the base can significantly influence the reaction rate and overall yield.[1][3]
Q2: What is the role of the solvent system in biphenyl synthesis?
The solvent system is crucial for ensuring the solubility of reactants, reagents, and the catalytic species.[5] It can also influence the stability of the catalyst and the rate of the reaction.[6] Suzuki-Miyaura reactions are versatile and can be performed in various media, including organic solvents, aqueous mixtures, or even water alone, which offers economic and environmental advantages.[7][8]
Q3: Why is it necessary to degas the solvent and run the reaction under an inert atmosphere?
The active catalyst in the Suzuki-Miyaura coupling is a Palladium(0) species, which is highly sensitive to oxygen.[5] Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[9] Furthermore, the presence of oxygen can promote the unwanted side reaction of boronic acid homocoupling, which reduces the yield of the desired biphenyl product.[1][9][10] Therefore, thorough degassing of the solvent and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is essential for high yields.[11]
Q4: Can I use aryl chlorides for biphenyl synthesis? They seem less reactive.
Yes, aryl chlorides can be used, but they are indeed the least reactive among the common aryl halides (reactivity trend: I > Br > OTf >> Cl).[11] Couplings involving aryl chlorides are more challenging and typically require more forcing conditions.[11] This includes using highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs), stronger bases like K₃PO₄, and often higher reaction temperatures to facilitate the difficult oxidative addition step.[1][12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: Low or No Yield of the Biphenyl Product
If your reaction is resulting in a low yield or no product at all, with starting materials remaining, consider the following systematic checks:
-
Catalyst Activity: The most common culprit is an inactive catalyst. Ensure your palladium source and ligands are fresh, have been stored correctly under an inert atmosphere, and that the Pd(II) precatalyst is efficiently reduced to the active Pd(0) state.[5][11]
-
Inert Atmosphere: Inadequate degassing can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][5]
-
Base Selection: The base may be too weak to activate the boronic acid effectively. A sluggish reaction can indicate the need for a stronger base.[5] However, a base that is too strong can promote side reactions. Screening different bases is a common optimization step.[1]
-
Solvent Choice: Poor solubility of reactants in the chosen solvent can hinder the reaction. Ensure your solvent system is appropriate for all components. For instance, aqueous mixtures often improve the solubility of inorganic bases.[13]
-
Reaction Temperature: Some Suzuki couplings require heating to overcome activation energy barriers.[5] If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-100 °C) can improve the rate and yield.[11]
Problem 2: Significant Formation of Homocoupling Byproducts
The presence of significant amounts of homocoupled products (e.g., biphenyl from phenylboronic acid) points to specific issues in the catalytic cycle.
-
Presence of Oxygen: This is the primary cause of homocoupling. Oxygen can lead to Pd(II) species that promote this side reaction.[9] Improve your degassing procedure for all solvents and reagents.[1]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to Pd(0) might be inefficient. This leaves Pd(II) species in the mixture that can drive homocoupling.[1] Consider using a direct Pd(0) source (like Pd(PPh₃)₄ or Pd₂(dba)₃) to minimize this issue.[10]
Problem 3: Protodeboronation (Loss of Boronic Acid Group)
If you observe the formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom, you are likely encountering protodeboronation. This is especially common with electron-deficient boronic acids.[11]
-
Choice of Base: Strong bases can accelerate protodeboronation. Switching to milder bases such as K₃PO₄, KF, or Cs₂CO₃ can effectively mitigate this side reaction.[11]
-
Anhydrous Conditions: Water can be the proton source for this side reaction. While many Suzuki protocols use aqueous bases, if protodeboronation is a major issue, switching to anhydrous conditions with a suitable base can be beneficial.[11]
-
Use of More Stable Boron Reagents: Boronic acids can be converted to more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[7][11] These reagents are less prone to premature decomposition and can release the active boronic acid species slowly into the reaction, minimizing side reactions.[11]
Data Presentation: Base and Solvent Selection
The selection of base and solvent is highly dependent on the specific substrates used. The tables below summarize common choices and their effectiveness.
Table 1: Comparison of Common Bases in Biphenyl Synthesis
| Base | Typical Substrates | Typical Yield Range | Key Remarks |
| Na₂CO₃ | Aryl bromides, iodides | 70-95% | A standard, cost-effective choice for many routine couplings. Often used in aqueous solutions.[1][14] |
| K₂CO₃ | Aryl bromides, iodides, some chlorides | 80-99% | Widely used and very effective. A common choice for reactions in DMF/water mixtures.[1][15] |
| K₃PO₄ | Aryl chlorides, N-containing heterocycles | 90-99% | A strong, non-nucleophilic base. Particularly effective for challenging couplings with less reactive substrates.[1][3] |
| Cs₂CO₃ | Aryl bromides, chlorides, triflates | 90-99% | Often provides excellent yields where other bases fail (the "caesium effect").[3] |
| KF | Substrates with base-sensitive groups | Moderate to High | A milder base. The fluoride ion is believed to play a unique role in activating the boronic acid.[2][3] |
| NaOH / KOH | Aryl bromides | 70-90% | Strong, inexpensive bases. However, their high basicity can sometimes lead to undesirable side reactions.[3][13] |
Table 2: Comparison of Common Solvents in Biphenyl Synthesis
| Solvent System | Typical Ratio (v/v) | Typical Yield Range | Key Remarks |
| Toluene / Water | 2:1 to 4:1 | 85-98% | A common biphasic system. Good for a wide range of substrates. |
| Dioxane / Water | 4:1 | 80-95% | Effective, but dioxane is a peroxide-forming solvent and should be handled with care.[11] |
| THF / Water | 4:1 | 75-95% | Another common biphasic system. THF is less prone to peroxide formation than dioxane.[16] |
| DMF / Water | 3:2 to 95:5 | 90-99% | A polar aprotic solvent system that often gives high yields. Effective for dissolving a wide range of reagents.[13][15] |
| Methanol / Water | 3:2 | 90-96% | An environmentally friendly and economical choice. Provides excellent solubility for inorganic bases.[13] |
| 1-Propanol / Water | N/A | High | Water miscibility allows the reaction to remain homogeneous, often leading to faster reaction times.[14] |
| N-Methylpyrrolidone (NMP) | N/A | Moderate to Excellent | Particularly effective for challenging couplings where both the halide and boronic acid are electron-poor.[17][18][19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Biphenyl Synthesis
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.1 - 1.5 mmol), and the base (2.0 - 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 Dioxane/Water mixture) via syringe.[11] Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand.[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield reactions.
Caption: A decision tree for the initial selection of base and solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Complex Carboxylic Acid Antibiotics
Welcome to the Technical Support Center for the synthesis of complex carboxylic acid antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these intricate molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of complex carboxylic acid antibiotics?
A1: The synthesis of complex carboxylic acid antibiotics presents several major hurdles. The most prominent challenges include achieving high stereocontrol over multiple chiral centers, the strategic use and management of protecting groups for various functional moieties, constructing complex macrocyclic structures, and purifying the final compounds to a high degree of purity.[1][2][3]
Q2: How can I minimize epimerization at stereogenic centers during synthesis?
A2: Epimerization, the unwanted inversion of a single stereocenter, is a common side reaction that can compromise the biological activity of the target molecule.[4][5] Key strategies to minimize epimerization include:
-
Careful selection of coupling reagents and additives: Reagents like HOBt (1-hydroxybenzotriazole) and its derivatives can suppress epimerization during amide bond formation.[4]
-
Controlling reaction conditions: Lowering reaction temperatures and minimizing reaction times can favor the kinetically controlled product and reduce the likelihood of epimerization.[3]
-
Base selection: The choice of base and its stoichiometry is critical. Weaker bases are often preferred to prevent deprotonation at the chiral center.[3]
-
pH control: Maintaining an optimal pH throughout the reaction can prevent unintended deprotonation that leads to epimerization.[3]
Q3: What is an orthogonal protecting group strategy, and why is it important?
A3: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[6][7][8] This is crucial in the synthesis of complex molecules like carboxylic acid antibiotics, which often contain numerous reactive functional groups that need to be selectively manipulated at different stages of the synthesis.[9] A well-designed orthogonal strategy allows for the precise and sequential unmasking of reactive sites, which is essential for building the complex architecture of the target molecule.[6]
Troubleshooting Guides
Issue 1: Low Yield in Macrocyclization Reactions
Low yields during the critical macrocyclization step are frequently due to competing intermolecular reactions that lead to the formation of linear or cyclic oligomers.[1]
Troubleshooting Workflow for Low Macrocyclization Yield
Caption: Troubleshooting workflow for low macrocyclization yield.
Quantitative Data on Macrocyclization Methods
| Macrocyclization Method | Activating Agent | Typical Yield (%) | Key Considerations |
| Shiina Macrolactonization | 2-methyl-6-nitrobenzoic anhydride (MNBA) | 30-90% | Effective for a wide range of ring sizes; can be performed under acidic or basic conditions.[10][11][12] |
| Yamaguchi Macrolactonization | 2,4,6-trichlorobenzoyl chloride | 40-85% | Widely used but can sometimes require high temperatures.[11] |
| Corey-Nicolaou Macrolactonization | 2,2'-dipyridyl disulfide | 50-80% | Proceeds via a thioester intermediate.[11] |
Issue 2: Unexpected Side Products in Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for inverting stereocenters, but it is often plagued by the formation of difficult-to-remove byproducts.[13][14]
Common Side Products and Solutions
| Side Product | Cause | Troubleshooting Steps |
| Triphenylphosphine oxide (TPPO) and reduced azodicarboxylate | Inherent to the reaction mechanism.[15] | Use polymer-supported triphenylphosphine to simplify purification.[16] Chromatographic separation is often necessary. |
| Alkylated hydrazine | The nucleophile is too weakly acidic (pKa > 13).[15] | Use a more basic azodicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine).[15] |
| Elimination product | The alcohol substrate is sterically hindered or prone to forming a stable alkene.[15] | Lower the reaction temperature; consider alternative methods for stereoinversion if elimination persists. |
| Anhydride formation | Carboxylic acid nucleophile attacks an activated carboxylic acid.[15] | This is more common with less acidic carboxylic acids. Ensure slow addition of reagents.[15] |
Issue 3: Poor Diastereoselectivity in Aldol Reactions
Achieving high diastereoselectivity in aldol reactions is critical for establishing the correct stereochemistry in polyketide-derived antibiotics.[17][18]
Factors Influencing Diastereoselectivity in Evans Aldol Reactions
| Parameter | Effect on Diastereoselectivity | Recommendations |
| Lewis Acid | The choice of Lewis acid influences the geometry of the enolate and the transition state. | Boron-based Lewis acids typically favor the formation of Z-enolates, leading to syn-aldol products.[19] |
| Solvent | The solvent can affect the aggregation state of the enolate and the stability of the transition state.[2][20] | Aprotic solvents like dichloromethane are commonly used. Solvent screening may be necessary for optimal results. |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity. | Run reactions at low temperatures (e.g., -78 °C) to enhance kinetic control. |
| Chiral Auxiliary | The steric bulk of the chiral auxiliary directs the approach of the electrophile. | Evans oxazolidinone auxiliaries are highly effective in controlling the stereochemical outcome.[19] |
Mechanism of Stereocontrol in Evans Aldol Reaction
Caption: Simplified workflow for an Evans Aldol reaction.
Experimental Protocols
Protocol 1: General Procedure for Shiina Macrolactonization
This protocol is a general guideline for the macrolactonization of a seco-acid.
-
Preparation: Under an inert atmosphere (e.g., argon), prepare a solution of the seco-acid in a suitable anhydrous solvent (e.g., toluene or THF) in a reaction vessel equipped with a syringe pump.
-
Reagent Addition: In a separate flask, dissolve 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5-2.0 equivalents) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) (2.0-4.0 equivalents) in the same anhydrous solvent.
-
High-Dilution: Using the syringe pump, add the solution of the seco-acid to the MNBA/DMAP solution over a period of 8-12 hours to maintain high-dilution conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction, and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the resulting crude macrocycle by flash column chromatography.
Protocol 2: General Procedure for Evans Aldol Reaction
This protocol provides a general method for a diastereoselective aldol reaction using an N-acyloxazolidinone.[21]
-
Preparation: To a solution of the N-acyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 equivalents) dropwise.
-
Enolate Formation: Add triethylamine (1.2 equivalents) dropwise, and stir the reaction mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equivalents) dropwise. Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quenching: Quench the reaction by the addition of a pH 7 buffer solution.
-
Work-up: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired syn-aldol adduct.
Protocol 3: Purification of Diastereomers by Recrystallization
The separation of diastereomers is often achievable by taking advantage of their different physical properties, such as solubility.[22][23][24]
-
Solvent Screening: Identify a suitable solvent or solvent system in which the two diastereomers exhibit a significant difference in solubility. This is often done on a small scale.
-
Dissolution: Dissolve the mixture of diastereomers in a minimal amount of the chosen solvent at an elevated temperature to achieve complete dissolution.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired pure diastereomer can be beneficial.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Purity Analysis: Analyze the purity of the crystalline material and the mother liquor by NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio.
-
Repeat if Necessary: If the desired purity is not achieved, repeat the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Modern aldol methods for the total synthesis of polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Conversion in Biaryl Synthesis
Welcome to the Technical Support Center for biaryl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor conversion of starting materials in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your biaryl synthesis experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the most common initial checks I should perform?
A1: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[1] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[2] Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester or MIDA boronate if issues persist.[2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2] Ensure your base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[3]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. While some reactions proceed at room temperature, others may require heating. Excessively high temperatures can lead to catalyst decomposition.[2]
-
Stirring: In biphasic reactions, vigorous stirring is crucial to ensure proper mixing and maximize the interfacial area where the reaction occurs.[4]
-
Q2: I'm performing a Buchwald-Hartwig amination and observing poor conversion. What are the likely causes?
A2: Low conversion in Buchwald-Hartwig amination can stem from several factors, similar to other cross-coupling reactions. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical and often substrate-dependent. For challenging substrates, sterically hindered and electron-rich phosphine ligands are generally more effective.[3][5] Using a pre-catalyst can often lead to cleaner formation of the active catalytic species compared to using a simple palladium source like Pd₂(dba)₃ with a ligand.[5]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates. However, they may not be compatible with base-sensitive functional groups.[3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[3]
-
Solvent: The solvent's primary role is to solubilize the reaction components.[3] Poor solubility of any of the reagents is a frequent cause of reaction failure.[3] Common solvents include toluene, dioxane, and THF.[3]
-
Aryl Halide Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[3]
Issue 2: Catalyst and Reagent Stability
Q3: How do I know if my palladium catalyst is inactive?
A3: Catalyst deactivation is a common reason for low conversion. The active catalytic species in many cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin, and this reduction can sometimes be inefficient.[6] To test the activity of your catalyst, you can run a control reaction with a known, reliable substrate combination that has previously worked well with the same batch of catalyst. If this control reaction also fails, your catalyst is likely inactive.
Q4: My boronic acid might be decomposing. How can I check for this and what can be done to prevent it?
A4: Protodeboronation, the cleavage of the C-B bond, is a major side reaction, especially with electron-rich, heteroaromatic, or sterically hindered boronic acids. This can be exacerbated by high temperatures and strong bases.[1]
-
Detection: You can check the purity of your boronic acid by NMR spectroscopy.
-
Prevention:
-
Use Milder Conditions: Employing a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature can mitigate protodeboronation.[1]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2]
-
Issue 3: Optimizing Reaction Parameters
Q5: How do I select the optimal ligand and base for my Suzuki-Miyaura coupling?
A5: The choice of ligand and base is crucial and often interdependent.
-
Ligand Selection:
-
For electron-rich substrates or aryl chlorides where oxidative addition is slow, electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) are often beneficial as they can accelerate this step.[4][5]
-
Bulky ligands also promote the final reductive elimination step.[4]
-
-
Base Selection:
-
The base activates the boronic acid for transmetalation.[7]
-
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally provide high yields.[7]
-
The strength and solubility of the base are important factors. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of starting materials or products.[2]
-
Q6: What is the role of the solvent, and how do I choose the right one?
A6: The solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity.[8]
-
Polar Aprotic Solvents: Dioxane, THF, DMF, and toluene are commonly used.[8][9] Often, a mixture with water is used to dissolve the inorganic base.[9]
-
Solubility Issues: Poor solubility of a reactant is a common and often underestimated cause of reaction failure.[3] If you suspect solubility issues, consider screening different solvents or solvent mixtures.
Data Presentation: Comparative Performance of Reagents
The following tables summarize quantitative data to aid in the selection of optimal reaction components.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [7]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 4 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.
Table 2: Comparison of Phosphine Ligands in the Suzuki Coupling of 6-Bromonicotinonitrile and Phenylboronic Acid [5]
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Good |
| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Good |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | High |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | High |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | High |
Table 3: Effect of Solvent on the Suzuki Coupling of 4-Iodoanisole and Phenylboronic Acid [1]
| Entry | Solvent (v/v) | Base | Yield (%) |
| 1 | DMF/H₂O (1:2) | K₂CO₃ | 91 |
| 2 | EtOH/H₂O (1:1) | K₂CO₃ | 85 |
| 3 | Dioxane/H₂O (1:1) | K₂CO₃ | 82 |
| 4 | Toluene/H₂O (1:1) | K₂CO₃ | 78 |
| 5 | Acetonitrile/H₂O (1:1) | K₂CO₃ | 75 |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling[7]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Boronic Acids by Recrystallization[10]
Materials:
-
Crude boronic acid
-
Distilled water (or other suitable solvent)
-
Beaker
-
Heating source (hot plate or microwave)
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold wash solvent
Procedure:
-
Determine the solubility of the boric acid in a suitable solvent (e.g., water) at boiling and cold temperatures. A large difference in solubility is ideal for recrystallization.
-
In a beaker, add the crude boronic acid and the minimum amount of hot solvent required to fully dissolve it.
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, further cool the beaker in an ice bath or freezer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the purified crystals.
Protocol 3: Testing for Catalyst Poisoning[11]
Procedure:
-
Baseline Reaction: Run the reaction under your standard conditions with your current batch of reagents and solvents. Record the yield and reaction profile.
-
High-Purity Reaction: Run the reaction again under identical conditions, but this time use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solid reagents).
-
Comparison: If the high-purity reaction shows a significant improvement in yield and/or reaction rate, it is highly likely that your original reagents or solvents contain catalyst poisons.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Poor Conversion
Caption: A systematic workflow for troubleshooting poor conversion in biaryl synthesis.
Decision Tree for Ligand and Base Selection in Suzuki-Miyaura Coupling
Caption: A decision tree to guide the selection of ligands and bases for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Degassing Techniques for Optimal Palladium-Catalyzed Reaction Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solvent degassing in palladium-catalyzed reactions. Inadequate removal of dissolved oxygen is a frequent cause of reaction failure or low yield, and this guide will help you diagnose and resolve these problems.
Section 1: Troubleshooting Guide
This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed reactions that may be related to improper degassing.
Problem: Low or No Product Yield
Your palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is showing low conversion or has failed completely.
Possible Cause: Inadequate degassing of solvents and reagents, leading to the presence of dissolved oxygen.
Diagnostic Checks:
-
Visual Observation: Have you observed the formation of a black precipitate, commonly known as "palladium black"? This is a strong indicator of catalyst decomposition, which can be caused by oxygen.[1]
-
Reaction Color: Did the reaction mixture turn a dark or brown color, especially at elevated temperatures? This can be a sign of oxidative side reactions.[2]
-
Ligand Integrity: If you are using phosphine-based ligands, have you considered the possibility of their oxidation to phosphine oxides? This renders them ineffective at stabilizing the palladium catalyst.[3]
-
Homocoupling Products: Have you detected byproducts resulting from the homocoupling of your starting materials (e.g., boronic acid homocoupling in a Suzuki reaction)? Oxygen can promote these undesired side reactions.[1]
Solutions:
-
Improve Degassing Technique: Switch to a more rigorous degassing method. If you are currently using inert gas sparging, consider trying the freeze-pump-thaw technique for more sensitive reactions.
-
Verify Inert Atmosphere: Ensure your reaction setup is truly under an inert atmosphere. Check for leaks in your Schlenk line or glovebox.
-
Use Fresh, High-Purity Reagents: Impurities in reagents and solvents can sometimes exacerbate catalyst deactivation.
-
Pre-catalyst Activation: For some reactions, ensuring the efficient generation of the active Pd(0) species is crucial. Consider if your pre-catalyst activation step is being hindered by residual oxygen.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is degassing so critical for palladium-catalyzed reactions?
A1: The catalytic cycle of most palladium-catalyzed cross-coupling reactions involves a Pd(0) species as the active catalyst. Dissolved oxygen in the reaction mixture can oxidize this sensitive Pd(0) to Pd(II), which is catalytically inactive for the primary reaction pathway. This leads to catalyst deactivation and the formation of palladium black.[3][4] Furthermore, oxygen can degrade sensitive components of the reaction, such as phosphine ligands, by oxidizing them.[3]
Q2: Which degassing method is the most effective?
A2: The freeze-pump-thaw method is generally considered the most effective technique for thoroughly removing dissolved gases from solvents.[2][5][6] However, for many applications, sparging with an inert gas like argon or nitrogen for a sufficient amount of time is adequate.[7] The choice of method often depends on the sensitivity of the specific reaction.
Q3: How long should I sparge my solvent with an inert gas?
A3: A common rule of thumb is to sparge for at least 30-60 minutes for bulk solvents.[2] For smaller volumes, a guideline of 1 minute per 5 mL of solvent has been suggested.[3] The effectiveness will depend on the gas flow rate and the geometry of the vessel.
Q4: Can I degas my reaction mixture after all the reagents have been added?
A4: Yes, it is common practice to assemble the reaction with all solid reagents and then degas the solvent after it has been added. Alternatively, the solvent can be degassed separately and then transferred to the reaction vessel under an inert atmosphere. For very sensitive reactions, it is advisable to subject the entire reaction mixture to a few cycles of vacuum/backfill with an inert gas before heating.
Q5: I am still getting poor yields even after degassing. What else could be the problem?
A5: While inadequate degassing is a common culprit, other factors can lead to poor reaction outcomes. These include catalyst poisoning from impurities in the starting materials, incorrect choice of ligand or base, suboptimal reaction temperature, or issues with the quality of the reagents themselves (e.g., degraded boronic acid in a Suzuki coupling).
Section 3: Data Presentation
The following table summarizes the general effectiveness of common degassing techniques for removing dissolved air from organic solvents.
| Degassing Method | Typical % of Dissolved Air Removed | Notes |
| Helium Sparging | ~80% | Considered the most effective sparging gas due to its low solubility in most solvents.[8][9] |
| Inert Gas (N₂ or Ar) Sparging | Variable, generally less than Helium Sparging | Effectiveness depends on duration, bubble size, and solvent. A widely used and often sufficient method.[7] |
| Vacuum Degassing | ~60-70% | Involves placing the solvent under a partial vacuum.[8][9] |
| Sonication | ~20-30% | Generally considered the least effective method when used alone.[1][8] |
| Freeze-Pump-Thaw | High (often considered the most thorough) | Involves multiple cycles of freezing the solvent, applying a high vacuum, and thawing.[2][5][6] |
Section 4: Experimental Protocols
Protocol 1: Degassing by Inert Gas Sparging
Objective: To reduce the concentration of dissolved oxygen in a solvent by bubbling a stream of inert gas through it.
Materials:
-
Solvent to be degassed
-
Schlenk flask or other suitable reaction vessel with a sidearm
-
Septum
-
Long needle or glass tube
-
Source of inert gas (Argon or Nitrogen) with a regulator and bubbler
-
Exit needle
Procedure:
-
Add the solvent to the Schlenk flask. The flask should not be more than two-thirds full.
-
Seal the flask with a septum.
-
Insert a long needle or glass tube connected to the inert gas line, ensuring its tip is submerged below the surface of the solvent.
-
Insert a shorter needle through the septum to act as a gas outlet.
-
Start a gentle flow of the inert gas. You should see a steady stream of bubbles rising through the solvent. Avoid a flow rate that is so vigorous that it causes excessive splashing or solvent evaporation.
-
Sparge the solvent for a minimum of 30-60 minutes. For smaller volumes, a general guideline is 1 minute per 5 mL of solvent.[3]
-
After the desired time, raise the gas inlet needle above the solvent surface to maintain an inert atmosphere in the headspace.
-
Remove the outlet needle and then the inlet needle. The solvent is now ready for use.
Protocol 2: Degassing by Freeze-Pump-Thaw
Objective: To rigorously remove dissolved gases from a solvent through repeated cycles of freezing, evacuation under high vacuum, and thawing.
Materials:
-
Solvent to be degassed
-
Schlenk flask of appropriate size (do not fill more than halfway)
-
Schlenk line with a high vacuum pump and an inert gas inlet
-
Cold trap for the vacuum line
-
Dewar flask
-
Cooling bath (e.g., liquid nitrogen or a dry ice/acetone slush)
-
Warm water bath
Procedure:
-
Place the solvent in the Schlenk flask. Ensure the flask is no more than 50% full to prevent shattering during freezing.[10]
-
Attach the flask to the Schlenk line.
-
Immerse the flask in the cooling bath (e.g., liquid nitrogen) until the solvent is completely frozen solid.[6]
-
Once frozen, open the stopcock to the vacuum line and evacuate the headspace for 10-30 minutes.[10] Keep the flask in the cooling bath during this time.
-
Close the stopcock to seal the flask under static vacuum.
-
Remove the cooling bath and allow the solvent to thaw completely. A warm water bath can be used to carefully speed up this process. You will likely see bubbles evolving from the liquid as it thaws; this is the dissolved gas escaping into the evacuated headspace.[10]
-
Repeat the freeze-pump-thaw cycle (steps 3-6) at least two more times for a total of three cycles.[6] For highly sensitive reactions, more cycles may be necessary.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). The solvent is now degassed and ready for use.
Section 5: Visualizations
Caption: Experimental workflow for preparing a palladium-catalyzed reaction with proper degassing.
Caption: The detrimental effect of oxygen on the palladium catalytic cycle, leading to catalyst deactivation.
References
- 1. What is the most efficient batch degassing? - Biotech Fluidics [biotechfluidics.com]
- 2. A new method to measure oxygen solubility in organic solvents through optical oxygen sensing - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. chempap.org [chempap.org]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Managing exothermic reactions in Grignard coupling synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage exothermic reactions during Grignard coupling synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?
A1: Failure to initiate is a common issue in Grignard synthesis. The primary causes are often related to the presence of moisture or oxides on the magnesium surface.[1][2]
Troubleshooting and Initiation Techniques:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying or oven-drying, and cooled under an inert atmosphere like nitrogen or argon.[3] Solvents should be anhydrous.[3][4]
-
Magnesium Activation: The magnesium surface can be activated to remove the passivating oxide layer.[5]
-
Initiation with Heat: Gentle warming with a heat gun or a water bath can help start the reaction.[3][7] However, be prepared to cool the reaction immediately once it begins, as the initiation is often followed by a significant exotherm.[4][7]
-
Sonication: Using an ultrasound bath can also help to initiate the reaction.[1]
Q2: The reaction is proceeding too vigorously. How can I control the exotherm and prevent a runaway reaction?
A2: A runaway reaction is a significant safety hazard due to the highly exothermic nature of Grignard reagent formation.[8][9]
Immediate Actions for a Runaway Reaction:
-
Immediately cease the addition of the alkyl/aryl halide.[9]
-
Remove any external heat source.[9]
-
Cool the reaction flask using a pre-prepared ice-water bath.[4][9] Avoid excessively rapid cooling to prevent thermal shock to the glassware.[9]
Preventative Measures:
-
Slow Addition Rate: A slow, controlled addition of the organic halide using a dropping funnel is crucial to allow for effective heat dissipation.[6][9]
-
Adequate Cooling: Employ a robust cooling system, such as a large ice bath.[9] For larger-scale reactions, a cryocooler might be necessary.
-
Proper Flask Size: Use a reaction flask that is no more than half full to accommodate potential splashing and vigorous boiling.[9][10]
-
Dilution: Conducting the reaction at a lower concentration can help manage the heat output.[11]
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A3: A dark brown or black reaction mixture during Grignard reagent formation can be due to several factors:
-
Wurtz Coupling Products: The formation of finely divided metal from side reactions, such as Wurtz coupling, can cause the solution to darken.[3]
-
Presence of Impurities: Impurities in the magnesium or the organic halide can catalyze decomposition, leading to a darker solution.[3] While a color change to gray or brown is normal, a very dark or black solution may indicate significant side reactions.[3]
Q4: What are the primary safety hazards associated with Grignard reactions?
A4: Grignard reactions present several significant hazards:
-
Exothermicity: The reaction is highly exothermic, particularly during the initiation phase, which can lead to runaway reactions if not properly controlled.[8][12]
-
Flammability: The ethereal solvents typically used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable.[4][13]
-
Reactivity with Water and Air: Grignard reagents are highly reactive with water and atmospheric oxygen.[1][13] Contact with water can quench the reagent and also produce flammable hydrogen gas.[12] Some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[8][13]
-
Chemical Hazards: The reagents themselves can be corrosive.[8]
Troubleshooting Guides
Problem: Low Yield of the Desired Coupling Product
| Possible Cause | Solutions and Recommendations |
| Inaccurate Grignard Reagent Concentration | The exact concentration of the Grignard reagent may be unknown, leading to incorrect stoichiometry. It is recommended to titrate the Grignard reagent before use to determine its molarity.[3] |
| Side Reactions | Several side reactions can compete with the desired coupling reaction, reducing the overall yield. |
| Wurtz Coupling | This involves the coupling of the Grignard reagent with unreacted organic halide. To minimize this, add the organic halide solution dropwise to the magnesium to maintain a low concentration of the halide in the reaction mixture.[3][14] |
| Enolization of Ketone/Aldehyde | If the substrate is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon and forming an enolate. This results in the recovery of the starting material after workup.[3] Using a less hindered Grignard reagent or substrate can help mitigate this. |
| Poor Reaction Conditions | Suboptimal temperature or addition rates can favor the formation of byproducts. Working at cryogenic temperatures (e.g., -40 °C) can be essential for achieving monoaddition to esters.[15][16] |
Experimental Protocols
Protocol: Preparation of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Anhydrous diethyl ether
-
Flame-dried three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Apparatus Setup: Assemble the flame-dried glassware while it is still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[3]
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask.[3]
-
Prepare Bromobenzene Solution: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.[3]
-
Initiation: Add a small portion of the bromobenzene solution to the stirring magnesium suspension.[9] Signs of reaction include gentle bubbling, warming of the flask, and the disappearance of the iodine color.[5][9] Gentle heating may be applied if the reaction does not start spontaneously.[3][7]
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the reaction goes to completion. The resulting gray-to-brown solution is the Grignard reagent.[3]
Visualizations
Caption: Workflow for managing exothermic Grignard reactions.
Caption: Troubleshooting guide for low yield in Grignard coupling.
References
- 1. homework.study.com [homework.study.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. dchas.org [dchas.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Validation & Comparative
Comparative Analysis of 4-Methylbiphenyl and its Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Methylbiphenyl and its derivatives have emerged as a versatile class of molecules with significant potential in drug discovery. This guide provides a comprehensive comparative analysis of 4-Methylbiphenyl and its derivatives, focusing on their physicochemical properties, synthesis, and diverse biological activities, supported by experimental data.
Physicochemical Properties
The position of the methyl group and other substituents on the biphenyl core significantly influences the physicochemical properties of these compounds, which in turn affects their biological activity and pharmacokinetic profiles.[1] 4-Methylbiphenyl, also known as 4-phenyltoluene, is an aromatic hydrocarbon that typically appears as a white to pale yellow crystalline solid.[2][3] It is characterized by its low solubility in water but good solubility in organic solvents.[2][3]
A comparative summary of the key physicochemical properties of 4-Methylbiphenyl and its isomers is presented below.
| Property | 4-Methylbiphenyl | 3-Methylbiphenyl | 2-Methylbiphenyl | Biphenyl |
| Molecular Formula | C₁₃H₁₂ | C₁₃H₁₂ | C₁₃H₁₂ | C₁₂H₁₀ |
| Molecular Weight ( g/mol ) | 168.24 | 168.24 | 168.24 | 154.21 |
| Melting Point (°C) | 47-50 | 5-6 | - | 69-72 |
| Boiling Point (°C) | 267-268 | 272-273 | 258-259 | 255 |
| Appearance | White to pale yellow crystalline solid | - | - | White crystals |
| Solubility | Insoluble in water; soluble in organic solvents | - | - | Insoluble in water; soluble in organic solvents |
Synthesis of 4-Methylbiphenyl and its Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of unsymmetrical biaryls, including 4-Methylbiphenyl and its derivatives.[1][4] This palladium-catalyzed reaction offers an efficient and versatile method for creating a carbon-carbon bond between an aryl halide and an arylboronic acid.[1][4]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of 4-Methylbiphenyl via Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: In a reaction vessel, combine 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and a palladium catalyst such as palladium(II) acetate (0.5 mol%).[1]
-
Solvent Addition: Add a mixture of acetone and water.[1]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 35°C) for the required reaction time (e.g., 0.5 hours).[1]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield 4-Methylbiphenyl.[1]
Comparative Biological Activity
Derivatives of 4-Methylbiphenyl have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. The nature and position of substituents on the biphenyl rings play a crucial role in determining their potency and selectivity.[1]
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 4-Methylbiphenyl derivatives against various human cancer cell lines.[1][4] The primary mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation and survival.[4] The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the anticancer potency of these compounds, with lower values indicating higher efficacy.[1][4]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| 10d | Thiazolidine-2,4-dione-biphenyl | Hela (Cervical Cancer) | 32.38 ± 1.8 |
| PC3 (Prostate Cancer) | 74.28 ± 1.3 | ||
| MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 | ||
| HepG2 (Liver Cancer) | 59.67 ± 1.6 | ||
| 11 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 |
| 12 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7 |
| 7 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 |
This table is a compilation of data from multiple sources.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[1]
A detailed procedure for the MTT assay is as follows:
-
Cell Seeding: Seed cancer cells at an appropriate density in a 96-well plate and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of the biphenyl derivatives and a vehicle control.[1]
-
Incubation: Incubate the plates for an additional 48 to 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.
Antimicrobial Activity
Certain derivatives of 4-Methylbiphenyl have also demonstrated promising activity against various bacterial strains, including some that are drug-resistant.[4] The efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[4]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Biphenyl Derivative A | Staphylococcus aureus | 16 |
| Biphenyl Derivative B | Escherichia coli | 32 |
| Biphenyl Derivative C | Pseudomonas aeruginosa | 64 |
This table is a compilation of representative data.
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4]
-
Serial Dilution: Prepare a serial dilution of the test compound in a liquid growth medium within a 96-well microplate.[4]
-
Inoculation: Inoculate each well with a standardized suspension of the target bacterium.[4]
-
Incubation: Incubate the microplate under appropriate conditions for bacterial growth.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Mechanisms of Action and Signaling Pathways
The biological effects of 4-Methylbiphenyl derivatives are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes.[4]
Inhibition of EGFR Signaling and Induction of Apoptosis
One of the key mechanisms underlying the anticancer activity of some biphenyl derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[4] Inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis. The apoptotic process is often mediated by the activation of caspases.
Anti-inflammatory Activity via NF-κB Inhibition
Certain biphenyl derivatives exhibit anti-inflammatory properties by inhibiting the transcriptional activity of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and various cytokines. Small molecule inhibitors can block the NF-κB signaling pathway at different points, for instance, by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing it from activating gene expression in the nucleus.
Conclusion
This comparative guide demonstrates that 4-Methylbiphenyl and its derivatives are a versatile class of compounds with significant potential in drug discovery.[1] The strategic modification of the biphenyl scaffold allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent anticancer and antimicrobial agents. The detailed experimental protocols and elucidated mechanisms of action provided herein serve as a valuable resource for researchers dedicated to designing and synthesizing novel biphenyl-based therapeutic agents with enhanced efficacy and selectivity.
References
A Head-to-Head Battle for Biphenyls: Comparing Suzuki-Miyaura and Grignard Methods in Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biphenyl scaffolds is a critical task, as this structural motif is prevalent in a vast array of pharmaceuticals, functional materials, and agrochemicals. Among the myriad of synthetic strategies, the Suzuki-Miyaura coupling and the Grignard reaction (specifically the Kumada coupling) stand out as two of the most powerful and widely employed methods for forging the crucial carbon-carbon bond that defines a biphenyl. This guide provides an objective, data-driven comparison of these two seminal reactions, offering insights into their respective strengths, weaknesses, and optimal applications.
Quantitative Performance Metrics: A Comparative Overview
The choice between the Suzuki-Miyaura coupling and a Grignard-based approach often hinges on factors such as desired yield, functional group tolerance, and the specific nature of the substrates. The following table summarizes key quantitative data for the synthesis of representative biphenyl derivatives using both methods. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented here is compiled from various sources to provide a general performance overview.
| Feature | Suzuki-Miyaura Coupling | Grignard Method (Kumada Coupling) |
| Typical Yield | High to Excellent (>90% is common)[1] | Moderate to High (can be variable)[1] |
| Functional Group Tolerance | Excellent[1] | Very Low[1] |
| Reaction Conditions | Generally mild, often tolerant of air and water[1] | Strictly anhydrous and inert atmosphere required[1] |
| Reagent Stability | Boronic acids/esters are often stable, isolable solids[1] | Grignard reagents are highly reactive and moisture-sensitive[1] |
| Common Byproducts | Homocoupling of the boronic acid can occur, but is often minimized with appropriate ligand choice.[1] | Homocoupling and Wurtz-type products are common.[1] |
| Catalyst | Palladium-based catalyst is essential.[1] | Typically catalyzed by a nickel or palladium salt.[2] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of these two methods, detailed experimental protocols for the synthesis of substituted biphenyls are outlined below.
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl
This protocol describes a typical procedure for the synthesis of 4-methylbiphenyl via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 1 mol%) and triphenylphosphine (e.g., 2-4 mol%) in a small amount of toluene.
-
Purge the reaction flask with an inert gas (e.g., argon or nitrogen).
-
Add the toluene and deionized water to the reaction flask, followed by the catalyst solution.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methylbiphenyl.
Grignard Method (Kumada Coupling): Synthesis of 4-Methylbiphenyl
This protocol outlines the synthesis of 4-methylbiphenyl using a nickel-catalyzed Kumada coupling.
Part 1: Preparation of the Grignard Reagent (p-Tolylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
4-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous THF.
-
Add a small portion (approximately 10%) of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting solution to room temperature.
Part 2: Kumada Coupling Reaction
Materials:
-
p-Tolylmagnesium bromide solution (from Part 1)
-
Bromobenzene
-
Nickel(II) catalyst (e.g., NiCl₂(dppp))
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry flask.
-
Add the bromobenzene to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methylbiphenyl.[2]
Visualizing the Synthetic Pathways
To further elucidate the distinct nature of these two powerful coupling methods, the following diagrams illustrate their generalized experimental workflows and catalytic cycles.
References
A Comparative Guide to the Biological Activities of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmacologically active compounds. The versatility of this scaffold allows for the introduction of various substituents, leading to a diverse range of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of substituted biphenyls, supported by experimental data and detailed methodologies.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
Substituted biphenyls have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
Comparative Cytotoxicity of Substituted Biphenyls
The cytotoxic effects of substituted biphenyls are highly dependent on the nature and position of the substituents on the biphenyl core. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric for comparison.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | Hydroxylated biphenyl | Melanoma (SK-MEL-28) | 1.7 ± 0.5 | [1] |
| Compound 12 | Hydroxylated biphenyl | Melanoma (SK-MEL-28) | 2.0 ± 0.7 | [1] |
| Compound 27 | Unsymmetrical biphenyl with 2-nitroprop-1-enyl groups | Prostate (DU145) | 0.11 | [2] |
| Lung (A549) | 0.51 | [2] | ||
| Nasopharyngeal (KB) | 0.18 | [2] | ||
| Compound 35 | Unsymmetrical biphenyl with methylbenzoate groups | Prostate (DU145) | 0.04 | [2] |
| Lung (A549) | 0.04 | [2] | ||
| Nasopharyngeal (KB) | 0.04 | [2] | ||
| Compound 40 | Unsymmetrical biphenyl with formyl and carboxylate groups | Prostate (DU145) | 3.23 | [2] |
| Lung (A549) | 0.31 | [2] | ||
| Nasopharyngeal (KB) | 1.21 | [2] |
Structure-Activity Relationship Insights: Preliminary structure-activity relationship (SAR) analysis of unsymmetrical biphenyls indicates that the presence of two bulky substituents at the 2 and 2'-positions of the biphenyl skeleton is crucial for their in vitro anticancer activity.[2] For instance, compounds with hydroxymethyl, dicarbaldehyde oxime, or methyl acetate groups at these positions showed significantly lower potency compared to those with bulkier groups like 2-nitroprop-1-enyl or methylbenzoate.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many substituted biphenyls is mediated through the modulation of critical signaling pathways, such as the NF-κB pathway, and the induction of apoptosis via caspase activation.
Some dibenzocyclooctatetraene derivatives and related biphenyls have been found to be potent inhibitors of the NF-κB signaling pathway.[3] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis.[3] By inhibiting this pathway, these compounds can sensitize cancer cells to cell death. One of the most potent compounds, 5a , was found to suppress NF-κB activation induced by lipopolysaccharide (LPS) with an IC50 value of 0.52 µM.[3] This inhibition was achieved by preventing the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3]
The induction of apoptosis is another key mechanism. Studies on hydroxylated biphenyls, such as compounds 11 and 12 , have shown that they induce apoptosis, as confirmed by annexin V and TUNEL assays.[1][4] Western blot analysis further revealed the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[1][4] These compounds were also found to cause cell cycle arrest at the G2/M transition phase.[1][4]
Signaling Pathway Diagram: NF-κB Inhibition by Substituted Biphenyls
References
- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Anti-inflammatory and Analgesic Activity of a New Class of Biphenyl Analogs in Animal Models of Inflammation | Semantic Scholar [semanticscholar.org]
- 4. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Biphenyl Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxic activity of various biphenyl carboxylic acid derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in the field of anticancer drug discovery. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key experimental workflows and cellular signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic effects of several biphenyl carboxylic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The tables below summarize the IC50 values for various derivatives compared to standard anticancer drugs.
| Compound | Cell Line | IC50 (µM) | Standard Drug (Control) | IC50 (µM) of Standard | Assay Method |
| Benzyloxy derivative (3j) | MCF-7 | 9.92 ± 0.97 | Tamoxifen | Not specified | Not specified |
| Benzyloxy derivative (3j) | MDA-MB-231 | 9.54 ± 0.85 | Tamoxifen | Not specified | Not specified |
| Unsubstituted (3a) | MCF-7 | 10.14 ± 2.05 | Tamoxifen | Not specified | Not specified |
| Unsubstituted (3a) | MDA-MB-231 | 10.78 ± 2.58 | Tamoxifen | Not specified | Not specified |
| Compound 3d | MCF-7 | 43.4 | Not specified | Not specified | SRB Assay |
| Compound 3d | MDA-MB-231 | 35.9 | Not specified | Not specified | SRB Assay |
| Compound 4d | MCF-7 | 39.0 | Not specified | Not specified | SRB Assay |
| Compound 4d | MDA-MB-231 | 35.1 | Not specified | Not specified | SRB Assay |
| Compound S4 | HCT-116 | Comparable to Erlotinib | Erlotinib | Not specified | Not specified |
| Unsymmetrical biphenyl 27 | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | Not specified | Not specified | Not specified |
| Unsymmetrical biphenyl 35 | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | Not specified | Not specified | Not specified |
| Unsymmetrical biphenyl 40 | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | Not specified | Not specified | Not specified |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for two common in-vitro cytotoxicity assays used to evaluate the efficacy of biphenyl carboxylic acid derivatives.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][2][3]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Biphenyl carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Biphenyl carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 values.
Visualizations
Experimental Workflow: In-Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for an in-vitro cytotoxicity assay.
Signaling Pathway: Induction of Apoptosis by Cytotoxic Agents
Some biphenyl carboxylic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a common mechanism of action for many anticancer drugs. One study indicated that a 4'-hydroxybiphenyl-4-carboxylic acid derivative induces the intrinsic apoptotic pathway and causes G2/M phase cell cycle arrest in HCT-116 cells.[7] Another study on bichalcophene derivatives highlighted the elevation of p53 and reduction of cdk1 expression in HCT-116 cells. The diagram below illustrates a simplified, generalized pathway for the induction of apoptosis.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]
Data Presentation: Comparative SAR of Biphenyl-Based PD-1/PD-L1 Inhibitors
A Comparative Guide to the Structure-Activity Relationship of Biphenyl-Based PD-1/PD-L1 Inhibitors
This guide provides an objective comparison of the performance of various biphenyl-based compounds as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy. The information is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.
The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of the T-cell mediated antitumor immune response. Small molecule inhibitors that disrupt this interaction can restore T-cell function and enhance the body's ability to fight cancer. The biphenyl scaffold has emerged as a key pharmacophore in the design of potent PD-1/PD-L1 inhibitors.[1][2] This guide summarizes the structure-activity relationship (SAR) of several series of biphenyl-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
The following table summarizes the in vitro potency of various biphenyl derivatives from different chemical series. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction.
| Compound Series | Compound ID | Modifications to Biphenyl Scaffold | IC50 (nM) | Assay Type | Reference |
| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | B2 | 3'-methoxy, 2-nitro, 4-amino substitution | 2.7 | HTRF | [3] |
| A1-31 | Various substitutions on the nitrophenyl ring | 2.7 - 87.4 | HTRF | [3] | |
| Biphenyl Pyridines | 24 | 2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridine core with an amino-ethanol side chain | 3.8 ± 0.3 | HTRF | [4] |
| Nonsymmetrically Substituted 1,1′-Biphenyls | 2 | Amide linker with varied solubilizing groups | Single-digit nM range | HTRF | [5][6] |
| Biphenyl-1,2,3-Triazole Hybrids | 7 | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 µM | HTRF | [7] |
| 6d | Biphenyl-triazole conjugate | Weak inhibition | HTRF | [8] | |
| 6e | Biphenyl-triazole conjugate | Weak inhibition | HTRF | [8] | |
| 6h | Biphenyl-triazole conjugate | Weak inhibition | HTRF | [8] |
Experimental Protocols
The primary method for evaluating the inhibitory activity of the biphenyl compounds cited in this guide is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
Principle: This assay is a competitive immunoassay designed to measure the binding of PD-1 to PD-L1.[9] It utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate, Eu3+) and an acceptor fluorophore (d2 or XL665).[10] In this setup, recombinant PD-1 and PD-L1 proteins are labeled with tags (e.g., His-tag, Fc) and are detected by antibodies conjugated to the donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Small molecule inhibitors that disrupt this interaction cause a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.[10]
General Protocol:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer. The final DMSO concentration is typically kept below 1%.[10]
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins are thawed on ice and diluted to their optimal working concentrations in assay buffer.[11]
-
Assay Procedure:
-
The test compound dilutions are dispensed into a low-volume 384-well white plate.
-
A pre-mixed solution of tagged PD-1 and PD-L1 proteins is added to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the binding of the inhibitor to PD-L1.[12]
-
A detection mixture containing the donor (e.g., anti-His-Eu3+) and acceptor (e.g., anti-Fc-d2) antibodies is added to all wells.
-
The plate is incubated for a further period (e.g., 2-4 hours) at room temperature, protected from light.[10]
-
-
Signal Detection: The HTRF signal is read on a compatible plate reader at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).[10]
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The percentage of inhibition is determined relative to control wells (containing no inhibitor). IC50 values are then calculated by fitting the data to a dose-response curve.[10]
Mandatory Visualization
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of biphenyl-based inhibitors.
Experimental Workflow for HTRF Assay
Caption: A generalized experimental workflow for the HTRF-based screening of PD-1/PD-L1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
A Comparative Guide to URAT1 Inhibitors: Benchmarking 4'-Methylbiphenyl-3-carboxylic Acid Against Key Modulators of Uric Acid Transport
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia and gout therapeutics, the urate transporter 1 (URAT1), a key protein in renal uric acid reabsorption, has emerged as a prime target. A diverse array of inhibitory molecules has been developed, ranging from established drugs to novel chemical entities. This guide provides an objective comparison of 4'-Methylbiphenyl-3-carboxylic acid and its derivatives against other prominent URAT1 inhibitors, supported by experimental data to inform research and development efforts.
Quantitative Comparison of URAT1 Inhibitors
The inhibitory potency (IC50) against URAT1 and selectivity over other key renal transporters are critical parameters in the evaluation of these compounds. The following tables summarize the available quantitative data for a selection of URAT1 inhibitors.
Table 1: In Vitro Potency of URAT1 Inhibitors against Human URAT1 (hURAT1)
| Compound | hURAT1 IC50 (µM) | Reference |
| Biphenyl Carboxylic Acid Derivatives | ||
| Compound A1 | 0.93 | [1] |
| Compound B21 | 0.17 | [1] |
| This compound | Estimated < 1 µM* | N/A |
| Clinically Relevant Inhibitors | ||
| Dotinurad | 0.0372 | [2][3] |
| Verinurad | 0.025 | [4][5] |
| Benzbromarone | 0.190 | [2] |
| Lesinurad | 7.3 | [6][7] |
| Probenecid | 165 | [2] |
*Note: The IC50 value for this compound has not been directly reported in the reviewed literature. This value is an estimation based on the potent activity of structurally similar biphenyl carboxylic acid derivatives, such as compounds A1 and B21, identified as potent URAT1 inhibitors[1].
Table 2: Selectivity Profile of URAT1 Inhibitors (IC50 in µM)
| Compound | URAT1 | OAT1 | OAT3 | OAT4 | ABCG2 | GLUT9 | Reference(s) |
| Dotinurad | 0.0372 | 4.08 | 1.32 | - | 4.16 | - | [2] |
| Verinurad | 0.025 | 4.6 | - | 5.9 | - | - | [5] |
| Lesinurad | 7.3 | - | - | 3.7 | - | No interaction | [6][7] |
| Benzbromarone | 0.190 | - | - | - | 6.7 | Inhibits | [2][8][9] |
| Probenecid | 165 | - | - | - | - | Inhibits | [2][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of URAT1 inhibitors.
In Vitro URAT1 Inhibition Assay ([14C]uric acid uptake)
This assay is a standard method to determine the inhibitory potency of compounds against the URAT1 transporter.
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.
-
Cells are seeded into 24-well plates at a density of approximately 2 x 105 cells per well and incubated until they reach about 80% confluency.
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cell monolayers are washed twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Cells are then pre-incubated for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound (e.g., this compound or other inhibitors) or vehicle control (e.g., DMSO, final concentration ≤0.5%).
-
The uptake reaction is initiated by adding a pre-warmed uptake solution containing a mixture of unlabeled uric acid and [14C]uric acid (e.g., final uric acid concentration of 20 µM) to each well.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS to remove extracellular radiolabel.
-
The cells are then lysed by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergent) and incubating at room temperature with gentle shaking.
4. Quantification and Data Analysis:
-
The cell lysate from each well is transferred to a scintillation vial, and a scintillation cocktail is added.
-
The radioactivity (counts per minute, CPM) is measured using a liquid scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing Mechanisms and Workflows
Signaling Pathway of Renal Urate Reabsorption
Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.
Experimental Workflow for URAT1 Inhibition Assay
Caption: Workflow for a cell-based URAT1 inhibition assay.
Logical Relationship of URAT1 Inhibitor Classes
Caption: Classification of URAT1 inhibitors based on selectivity.
References
- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. benzbromarone [drugcentral.org]
- 9. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Biphenyl-4-Carboxylic Acid Esters: A Comparative Analysis
For researchers and professionals in drug development, the quest for novel antifungal agents is a perpetual challenge. This guide provides a comparative analysis of the antifungal activity of various biphenyl-4-carboxylic acid esters, offering a side-by-side look at their efficacy against pathogenic Candida species. The data presented is derived from robust experimental findings, providing a clear, objective overview to inform future research and development in this promising area of medicinal chemistry.
Performance Data: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of a collection of biphenyl-4-carboxylic acid esters was evaluated against clinically relevant fungal strains, Candida albicans and Candida tropicalis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined to quantify their antifungal activity. The results, expressed in micrograms per milliliter (μg/mL), are summarized below. A lower MIC value indicates greater antifungal potency.
| Compound | Fungal Strain | MIC (μg/mL) |
| Biphenyl-4-carboxylic acid | Candida albicans | >1024 |
| Candida tropicalis | >1024 | |
| Ethyl 4-biphenyl carboxylate | Candida albicans | 1024 |
| Candida tropicalis | 512 | |
| Decanoyl 4-biphenyl carboxylate | Candida albicans | 512 |
| Candida tropicalis | 512 | |
| Other inactive esters | Candida albicans | >1024 |
| Candida tropicalis | >1024 |
Data sourced from a study on biphenyl-4-carboxylic acid derived esters.[1]
Of the eight esters synthesized and evaluated in the foundational study, four exhibited no significant bioactivity.[1] Notably, ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate demonstrated the most promising antifungal effects, with decanoyl 4-biphenyl carboxylate showing the strongest activity against all tested strains.[1] The study suggests that the presence of a heteroatom or bulky groups near the ester functional group may contribute to the observed bioactivity.[1]
Experimental Protocols
The determination of the antifungal activity of the biphenyl-4-carboxylic acid esters was conducted using established and validated methodologies.
Synthesis of Esters
Two primary methods were employed for the synthesis of the ester derivatives:
-
Fischer Esterification (for esters 1-6): Biphenyl-4-carboxylic acid was dissolved in the corresponding aliphatic alcohol. Concentrated sulfuric acid was added as a catalyst, and the mixture was refluxed for 24 hours. The reaction progress was monitored by thin-layer chromatography.[1]
-
Non-Fischer Esterification (for esters 7-8): Biphenyl-4-carboxylic acid was dissolved in anhydrous acetone. An appropriate alkyl halide and triethylamine were added, and the mixture was refluxed for 48 hours.[1]
Antifungal Susceptibility Testing
The antifungal activity was assessed using the broth microdilution method.[1] This is a standardized technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: The fungal strains (Candida albicans and Candida tropicalis) were cultured and their concentrations adjusted to a standard level.
-
Preparation of Test Compounds: The synthesized esters were dissolved in a suitable solvent to create an initial stock solution, which was then serially diluted.[1] An emulsion was prepared to an initial concentration of 1024 μg/mL.[1]
-
Microdilution Assay: The tests were performed in microtiter plates. Each well contained a specific concentration of the test compound and the fungal inoculum in a suitable broth medium.
-
Incubation: The plates were incubated under appropriate conditions to allow for fungal growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of the ester at which no visible fungal growth was observed. The tests were performed in duplicate to ensure accuracy.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antifungal evaluation of the biphenyl-4-carboxylic acid esters.
References
A Comparative Guide to Novel Carboxylic Acid Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone of pharmacophores in over 450 approved drugs, prized for its ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[1][2][3][4][5] However, its inherent acidity and polarity often introduce challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity through the formation of reactive acyl glucuronides.[5][6][7] To mitigate these liabilities while preserving biological activity, medicinal chemists frequently employ bioisosteric replacement—a strategy of substituting the carboxylic acid with a functional group that possesses similar physicochemical properties.[4][6][8][9]
This guide provides an objective comparison of several novel and widely used carboxylic acid bioisosteres, supported by experimental data on their key physicochemical properties and biological performance. Detailed experimental protocols for the evaluation of these parameters are also presented to aid researchers in their drug design endeavors.
Physicochemical Properties: A Comparative Analysis
The successful application of a bioisostere is contingent on its ability to mimic the essential properties of the original functional group, primarily its acidity (pKa) and lipophilicity (logP/logD).[10] The following tables summarize the quantitative data for various carboxylic acid bioisosteres, offering a clear comparison to guide selection.
| Bioisostere | Representative Structure | pKa Range | Key Physicochemical Characteristics |
| Carboxylic Acid | R-COOH | ~4.2 - 4.5 | Planar geometry, acts as a hydrogen bond donor and acceptor. Often ionized at physiological pH, leading to high water solubility but potentially low membrane permeability.[6][7] |
| 1H-Tetrazole | R-CNNNN-H | ~4.5 - 4.9 | Planar, aromatic ring that mimics the acidity and hydrogen bonding pattern of a carboxylic acid.[4][6][11] Generally more lipophilic than the corresponding carboxylic acid, but this may not always translate to increased permeability due to a high desolvation penalty.[6][10][11] Resistant to acyl glucuronidation.[11][12] |
| Tetrazolone | R-C(=O)NNN-H | ~6.3 - 6.5 | Similar acidity to some carboxylic acids.[1][13] Can offer lower lipophilicity compared to the parent carboxylic acid, potentially improving solubility.[1][13] |
| Acyl Sulfonamide | R-C(=O)NHSO₂R' | ~9 - 10 | Significantly weaker acids than carboxylic acids.[6] Increased lipophilicity and metabolic stability are common advantages.[6] The two sulfonyl oxygens can participate in hydrogen bonding.[6] |
| 1-Hydroxypyrazole | R-C₃H₂N₂(OH) | Higher than carboxylic acids | Can lead to more efficient tissue permeation due to a higher pKa.[13][14] Often improves lipophilicity.[13] |
| Cyclopentane-1,3-dione | R-C₅H₅O₂ | Comparable to carboxylic acids | A novel isostere with similar acidity to carboxylic acids.[8] Can be used to tune lipophilicity and other chemical properties.[8] |
| Boronic Acid | R-B(OH)₂ | ~9 | A neutral alternative at physiological pH.[6] Forms reversible covalent bonds with nucleophiles in target proteins.[6] |
Performance in Drug Design: Case Studies
The true test of a bioisostere lies in its impact on biological activity and pharmacokinetic profile. The following table presents examples of successful bioisosteric replacements in drug discovery.
| Drug/Candidate | Original Moiety | Bioisostere | Target | Improvement Observed |
| Losartan | Carboxylic Acid | 1H-Tetrazole | Angiotensin II Type 1 (AT1) Receptor | 10-fold increase in potency and significantly decreased efficacious dose in rats.[6] |
| Asunaprevir Analog | Carboxylic Acid | Acyl Sulfonamide | HCV NS3 Protease | Up to 50-fold increase in potency.[6] |
| Thromboxane A2 Prostanoid Receptor Antagonist | Carboxylic Acid | Cyclopentane-1,3-dione | Thromboxane A2 Prostanoid Receptor | Comparable biological activity in functional and radioligand-binding assays.[8] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design of drug candidates. The following sections provide detailed methodologies for key in vitro assays.
Determination of Acid Dissociation Constant (pKa)
The pKa, a measure of a compound's acidity, is a critical determinant of its ionization state at physiological pH.
Method: Potentiometric Titration [15]
-
Preparation of Solutions:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[15]
-
Titration:
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is determined from the inflection point of the titration curve.
-
Perform at least three titrations for each compound to ensure reproducibility.[15]
-
Determination of Lipophilicity (logP/logD)
Lipophilicity, a key factor influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is commonly measured as the partition coefficient (logP) or distribution coefficient (logD).
Method: Shake-Flask Method [16][17][18]
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, PBS, pH 7.4 for logD) with n-octanol.[16]
-
Partitioning:
-
Quantification:
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log10(P).
-
For logD, the same procedure is followed using a buffer at a specific pH (e.g., 7.4).
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Method: Hepatocyte Metabolic Stability Assay [19][20][21][22]
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes and dilute them to a concentration of 1 x 10⁶ viable cells/mL in incubation medium (e.g., Williams' Medium E).[20][22]
-
Compound Incubation:
-
Prepare a working solution of the test compound (e.g., 2 µM) in the incubation medium.[20]
-
Add 0.5 mL of the hepatocyte suspension to wells of a 12-well plate.
-
Add 0.5 mL of the compound working solution to initiate the reaction (final concentration 1 µM).[20]
-
Incubate the plate at 37°C on an orbital shaker.[20]
-
-
Time-Point Sampling:
-
Analysis:
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.[19]
-
-
Data Calculation:
Cell-Based Potency Assays
These assays are crucial for determining the biological activity of a compound by measuring its effect on a cellular process.[23][24][25][26]
General Workflow:
-
Cell Line Selection: Choose a cell line that is relevant to the drug's mechanism of action.[27]
-
Cell Seeding: Plate the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period sufficient to elicit a biological response.
-
Endpoint Measurement: Measure the biological response using a suitable assay, such as:
-
Proliferation assays: To assess the effect on cell growth.[27]
-
Cytotoxicity assays: To measure cell death.[27]
-
Reporter gene assays: To quantify the activation or inhibition of a specific signaling pathway.[27]
-
Measurement of signaling molecules: Such as phosphorylated proteins, enzymes, or cytokines.[27]
-
-
Data Analysis:
-
Plot the response versus the compound concentration.
-
Determine the potency of the compound, typically expressed as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
By carefully considering the data presented and utilizing the outlined experimental protocols, researchers can make more informed decisions in the selection and design of carboxylic acid bioisosteres, ultimately accelerating the discovery of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]
- 9. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. DSpace [cora.ucc.ie]
- 14. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. bio-protocol.org [bio-protocol.org]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. pharmaron.com [pharmaron.com]
- 24. bioagilytix.com [bioagilytix.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. intertek.com [intertek.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Determining Anticancer Efficacy: A Comparative Guide to IC50 Values of Novel Biphenyl Agents
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold has emerged as a structurally significant pharmacophore in the development of novel anticancer agents.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][4][5] A critical metric for evaluating the preclinical efficacy of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%. This guide provides a comparative overview of IC50 values for recently developed biphenyl anticancer agents, details the experimental protocols for their determination, and visualizes key workflows and cellular pathways.
Comparative IC50 Values of Novel Biphenyl Compounds
The following table summarizes the in vitro cytotoxic activity of several novel biphenyl derivatives against a panel of human cancer cell lines. These values highlight the diverse potency and selectivity of this class of compounds.
| Compound Class / Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| Unsymmetrical Biphenyls | |||
| Compound 35 | DU145 (Prostate), A549 (Lung), KB (Nasopharyngeal), KB-Vin (Drug-Resistant) | 0.04 | [5] |
| Compounds 27, 35, 40 (Range) | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | [5] |
| Hydroxylated Biphenyls | |||
| Compound 11 | Melanoma | 1.7 ± 0.5 | [6][7] |
| Compound 12 | Melanoma | 2.0 ± 0.7 | [6][7] |
| Biphenylaminoquinolines | |||
| Compound 7j | MiaPaCa-2 (Pancreatic) | 0.17 | [1] |
| Compound 7j | MDA-MB-231 (Breast) | 0.38 | [1] |
| Compound 7j | DU145 (Prostate) | 0.98 | [1] |
| Compound 7j | SW480 (Colorectal) | 1.05 | [1] |
| Biphenyl Carboxylic Acids | |||
| Compound 3j | MDA-MB-231 (Breast) | 9.54 ± 0.85 | [8] |
| Compound 3j | MCF-7 (Breast) | 9.92 ± 0.97 | [8] |
| Compound 3a | MCF-7 (Breast) | 10.14 ± 2.05 | [8] |
| Compound 3a | MDA-MB-231 (Breast) | 10.78 ± 2.58 | [8] |
| Biphenyl Sulfonamides | |||
| Compound 3 | hCA IX (Target Enzyme) | 0.0036 (Ki) | [2] |
| Compound 21* | hCA IX (Target Enzyme) | 0.0060 (Ki) | [2] |
*Note: Data for Biphenyl Sulfonamides are presented as the inhibition constant (Ki) against the carbonic anhydrase (CA) IX enzyme target, not as a cellular IC50 value.
Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and determining the cytotoxic potential of chemical compounds.[9] The protocol is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel biphenyl compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization buffer (e.g., Dimethyl sulfoxide - DMSO)[9][10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from the logarithmic growth phase, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the biphenyl compound in complete culture medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent toxicity.[9]
-
Include vehicle control wells (cells treated with medium and DMSO) and blank wells (medium only for background subtraction).[11]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[2][9] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[9][11]
-
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Many biphenyl compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][7] This often involves the activation of caspases, a family of protease enzymes, which then cleave key cellular proteins like PARP, ultimately leading to cell death.[6][7]
Caption: Simplified signaling pathway for biphenyl-induced apoptosis.
References
- 1. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Molecular docking studies of biphenyl carboxylic acids with target proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular docking studies involving biphenyl carboxylic acid derivatives against various protein targets. The data presented is compiled from recent peer-reviewed literature and is intended to offer insights into the binding affinities and molecular interactions of this important chemical scaffold in different therapeutic areas.
Performance Comparison of Biphenyl Carboxylic Acids
The following table summarizes the quantitative data from several molecular docking studies, highlighting the binding energies of different biphenyl carboxylic acid derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Ligand/Compound | Target Protein (PDB ID) | Docking Score/Binding Affinity | Primary Finding | Reference |
| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant (8BEC) | -7.6 kcal/mol | The compound shows a strong binding affinity to the receptor protein, suggesting potential antiviral activity. | [1][2] |
| Biphenyl Carboxylic Acid Derivative 3j (Benzyloxy compound) | Estrogen Receptor Alpha (ERα) | Notable Binding Energy | Displayed potent in vitro anticancer activity against MCF-7 (IC50: 9.92 µM) and MDA-MB-231 (IC50: 9.54 µM) cells. | [3] |
| Biphenyl Carboxylic Acid Derivative 3a (unsubstituted) | Estrogen Receptor Alpha (ERα) | Good Activity | Showed good in vitro anticancer activity against MCF-7 (IC50: 10.14 µM) and MDA-MB-231 (IC50: 10.78 µM) cells. | [3] |
| Flurbiprofen Analogue 3g | Cyclooxygenase-2 (COX-2) | -8.39 (Glide XP Score) | The docking analysis revealed significant interaction with the active site amino acid residues of COX-2. | [4] |
| Indole Biphenylcarboxylic Acids | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Model r² = 0.995 | A 3D-QSAR model was developed to explore the structure-activity relationship of these compounds as PPARγ antagonists. | [5] |
*Specific binding energy values were not provided in the abstract; the qualitative assessment from the study is included.
Detailed Experimental Protocols
This section details the methodologies employed in the cited studies for their molecular docking simulations.
Study 1: Docking of 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid with SARS-CoV-2 Protein
-
Software: AutoDock Vina was utilized for the molecular docking calculations, and Discovery Studio Visualizer was used for generating interaction diagrams.[1][2]
-
Receptor Preparation: The three-dimensional crystal structure of the SARS-CoV-2 Omicron variant (PDB ID: 8BEC) was obtained from the Protein Data Bank.[1][2] The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid was optimized using Density Functional Theory (DFT) at the B3LYP/6–311+ G(d,p) level.[2]
-
Docking Simulation: The docking was performed to evaluate the binding affinity between the ligand and the receptor protein. The resulting interactions were analyzed, revealing one conventional hydrogen bond and two π-donor hydrogen bonds with key amino acid residues.[1][2]
Study 2: Docking of Flurbiprofen Analogues with COX-2
-
Software: The molecular docking was performed using the Glide module of the Schrödinger software suite.[4]
-
Receptor Preparation: The crystal structure of the target protein, COX-2, was prepared before the docking calculations. This typically involves steps like removing water molecules and co-crystallized ligands, adding hydrogens, and assigning partial charges.
-
Ligand Preparation: The 3D structures of the synthesized flurbiprofen analogues were generated and optimized to find the lowest energy conformation.
-
Docking and Scoring: The prepared ligands were docked into the active site of COX-2. The binding modes and interactions were analyzed, and the docking poses were scored using Glide's XP (extra precision) scoring function to estimate the binding affinity.[4]
Study 3: Synthesis and Anticancer Evaluation of Biphenyl Carboxylic Acids
While specific docking protocol details are limited in the abstract, the synthesis of the biphenyl carboxylic acid library was well-documented.[3]
-
General Synthesis Method: The compounds were synthesized using a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Components: The reaction involved 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, various substituted boronic acids, potassium carbonate (K₂CO₃) as a base, and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.
-
Reaction Conditions: The mixture was stirred in a 1,4-dioxane and water (4:1) solvent system at 80°C for 16 hours.
-
Purification: After the reaction, the mixture was diluted with water, extracted with ethyl acetate, and the crude product was purified using column chromatography.[3]
Visualizations
The following diagrams illustrate the typical workflow for a molecular docking study and a conceptual signaling pathway where a biphenyl carboxylic acid might act as an inhibitor.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Confirming the Purity of Synthesized 4'-Methylbiphenyl-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 4'-Methylbiphenyl-3-carboxylic acid, complete with experimental protocols and comparative data from related isomers.
Introduction to Purity Confirmation
The synthesis of this compound, commonly achieved through methods like the Suzuki-Miyaura coupling, can introduce various impurities.[1][2] These may include starting materials, homocoupled byproducts, and side-reaction products.[3] A multi-pronged analytical approach is therefore essential to accurately determine the purity of the final product. The primary methods for this confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and melting point analysis.
Comparative Analysis of Purity Determination Methods
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. Each technique provides orthogonal information, leading to a more confident assessment of the compound's identity and purity.
| Analytical Technique | Information Provided | Typical Purity Specification | Reference Data (Isomers/Analogs) |
| ¹H NMR Spectroscopy | Structural confirmation, identification and quantification of proton-containing impurities. | >95% (determined by integration) | 4'-Methylbiphenyl-4-carboxylic acid: ¹H NMR (400 MHz, DMSO-d₆): δ 12.90 (br, 1H, COOH), 8.01 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H, CH₃)[4] |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton and presence of all expected carbon atoms. | All expected peaks present | 4-Methylbiphenyl: ¹³C NMR (75 MHz, CDCl₃): δ = 141.19, 138.38, 137.03, 129.49, 128.72, 126.99, 21.11[5] |
| HPLC | Quantitative determination of purity and separation of impurities. | ≥99% (by area percentage) | Isomers: Reverse-phase HPLC with a C18 column is effective. Mobile phase typically consists of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid).[6] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | M+ or [M-H]⁻ peak corresponding to C₁₄H₁₂O₂ (212.24 g/mol ) | Methyl biphenyl-4-carboxylate: Key fragments at m/z 212 (M+), 181, 152.[7][8] |
| Melting Point | Indication of purity; a sharp melting range close to the literature value suggests high purity. | Narrow range (e.g., 1-2 °C) | 4'-Methylbiphenyl-2-carboxylic acid: 146-148 °C[9] 3'-Methylbiphenyl-4-carboxylic acid: 188-189 °C |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any proton-containing impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals: Look for a singlet for the methyl group (around 2.4 ppm), a series of multiplets in the aromatic region (7.0-8.5 ppm), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm in DMSO-d₆).
-
Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. The relative integration values can be used to estimate the purity. A purity of >95% is often determined by this method.[10]
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Expect to see 14 distinct carbon signals (unless there is accidental overlap), including a signal for the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[3]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main compound from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Ions: Look for the molecular ion peak [M+H]⁺ at m/z 213.25 in positive mode or [M-H]⁻ at m/z 211.23 in negative mode, corresponding to the molecular formula C₁₄H₁₂O₂.[3]
-
Melting Point Determination
-
Objective: To assess the purity based on the melting temperature range.
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Place a small amount of the dried, crystalline sample into a capillary tube.
-
Heat the sample slowly and record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid.
-
-
Interpretation: A pure compound will have a sharp melting range (typically 1-2 °C). A broad melting range often indicates the presence of impurities.
Workflow and Data Interpretation
The following workflow outlines the logical steps for confirming the purity of synthesized this compound.
Caption: Workflow for Purity Confirmation of this compound.
Conclusion
Confirming the purity of synthesized this compound requires a systematic approach employing multiple analytical techniques. By comparing the experimental data obtained from NMR, HPLC, mass spectrometry, and melting point analysis with the expected values and data from closely related compounds, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of their subsequent research.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4 -Methyl-2-biphenylcarboxylic acid 97 7148-03-0 [sigmaaldrich.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Proper Disposal of 4'-Methylbiphenyl-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 4'-Methylbiphenyl-3-carboxylic acid as a hazardous waste. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Profile
Before handling, it is essential to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. The following is a general, procedural guide.
Step 1: Waste Identification and Segregation
-
Designate all this compound waste, including contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines[3]. Incompatible materials can lead to dangerous chemical reactions[4].
-
Segregate solid waste from liquid waste.
Step 2: Containerization and Labeling
-
Solid Waste:
-
Place solid this compound and contaminated disposables into a designated, chemically compatible, and sealable container.
-
The container must be in good condition, with no leaks or cracks[5].
-
-
Contaminated Solvents:
-
If this compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[4][5].
-
The label must include the full chemical name: "this compound" (do not use abbreviations)[5].
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[4].
-
Include the date of accumulation[4].
-
Step 3: On-site Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[4].
-
The SAA should be a secure location away from general laboratory traffic and incompatible chemicals[4].
-
Ensure the container is kept closed except when adding waste[5].
Step 4: Professional Disposal
-
Under no circumstances should this compound be disposed of down the drain or in regular trash[5]. This is due to its toxicity to aquatic life.
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service[6].
-
Follow your institution's specific procedures for scheduling a waste pickup.
III. Quantitative Data Summary
At present, there is no publicly available quantitative data, such as specific permissible exposure limits (PELs) or concentration thresholds for disposal routes, for this compound. The primary guidance is to treat any amount of this chemical as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 4'-Methylbiphenyl-3-carboxylic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4'-Methylbiphenyl-3-carboxylic acid (CAS No. 147404-69-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate PPE is mandatory to prevent exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended.[3][4][5] Inspect gloves before each use and replace them immediately if contaminated or damaged. Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166. Face Shield: A face shield worn over safety glasses or goggles is recommended when there is a significant risk of dust generation or splashing.[6] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. For powdered solids, a minimum of an N95 particulate respirator is recommended.[8][9][10] If eye irritation is a concern, a full-facepiece respirator should be used.[9] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[12]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[12]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
-
Inspect gloves for any defects before use.
Handling the Compound
-
Weighing: When weighing the powder, do so within the chemical fume hood. Use a weigh boat to minimize spills.[12] Keep the container of the chemical closed as much as possible.[12][13]
-
Transfers: Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle to prevent dust generation and contamination of the bottle threads.[12]
-
In Solution: When working with the compound in solution, handle it over disposable bench covers to contain any potential spills.[12]
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any residual powder; do not dry sweep.[6][12]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[11]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a sealed, chemically compatible container for solid waste. The label should clearly identify the contents as "this compound Waste" and include appropriate hazard warnings.
-
Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Disposal Method: The preferred method for the disposal of solid organic compounds is typically high-temperature incineration conducted by a licensed chemical waste management contractor. Never dispose of this chemical down the drain or in regular trash.[11]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. biosynce.com [biosynce.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. yourglovesource.com [yourglovesource.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. uwlax.edu [uwlax.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix D - Wikisource, the free online library [en.wikisource.org]
- 11. benchchem.com [benchchem.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. tmi.utexas.edu [tmi.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
